molecular formula C7H3Cl2N3 B13668982 4,8-Dichloropyrido[4,3-d]pyrimidine

4,8-Dichloropyrido[4,3-d]pyrimidine

Cat. No.: B13668982
M. Wt: 200.02 g/mol
InChI Key: GMDZTZMKBPAEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloropyrido[4,3-d]pyrimidine is a synthetically versatile heterocyclic building block belonging to the fused pyridopyrimidine family. Its structure, featuring two chlorine atoms at the 4 and 8 positions, makes it a key intermediate for constructing diverse molecular libraries for drug discovery and medicinal chemistry research . The pyrido[4,3-d]pyrimidine scaffold is a nitrogen-rich bicyclic system recognized for its wide spectrum of pharmacological activities. Research indicates that this core structure and its derivatives are investigated as potent inhibitors of various biological targets, showing significant promise in areas such as anticancer and anti-infective agent development . Compounds based on this scaffold have demonstrated potential in targeting specific kinases and other enzymes involved in disease pathways . This compound is intended for use by qualified researchers as a foundational intermediate in the synthesis of more complex, biologically active molecules. It is particularly useful for structure-activity relationship (SAR) studies through sequential nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions at its halogenated sites. Key Research Applications: • Medicinal Chemistry and Drug Discovery • Library Synthesis for Biological Screening • Synthesis of KRAS Inhibitors for Oncology Research • Development of Anti-inflammatory and Antibacterial Agents Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

4,8-dichloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H

InChI Key

GMDZTZMKBPAEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N=CN=C2Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Reactivity Profile of 4,8-Dichloropyrido[4,3-d]pyrimidine

[1][2][3][4]

Executive Summary

4,8-Dichloropyrido[4,3-d]pyrimidine is a privileged bicyclic heteroaromatic scaffold widely utilized in the development of kinase inhibitors (e.g., CDK, tyrosine kinases) and DNA intercalators.[1][2] Its structural uniqueness lies in the fusion of a pyrimidine ring and a pyridine ring, creating a system with distinct electrophilic centers.[1][2]

This guide provides a definitive analysis of the molecule's reactivity profile, specifically addressing the regioselective discrimination between the C4 and C8 chloride substituents.[1][2] Understanding this hierarchy is critical for designing sequential functionalization strategies in medicinal chemistry campaigns.[1][2][3]

Structural Analysis & Electronic Properties[2][3][5]

To master the reactivity of this molecule, one must first understand its IUPAC numbering and electronic distribution.[2]

Numbering System

The pyrido[4,3-d]pyrimidine system is numbered starting from the pyrimidine nitrogen.[1][2][4]

  • Positions 1, 3: Pyrimidine Nitrogen atoms.[1][2][3][5][6][7]

  • Position 6: Pyridine Nitrogen atom.[1][2][3][8][4][5][7][9]

  • Position 4: Chloride substituent (Pyrimidine ring).[2][9][10][11]

  • Position 8: Chloride substituent (Pyridine ring).[1][2][9][12]

Electronic Reactivity Hierarchy

The reactivity of the two chloride atoms is governed by their relationship to the ring nitrogen atoms.[2][3]

PositionRing SystemElectronic EnvironmentReactivity ClassPredicted Mechanism
C4-Cl PyrimidineAdjacent to N3; para-like to N1.[2][3][8][4] Highly electron-deficient.[2][3][8][4]High SNAr (Nucleophilic Aromatic Substitution)
C8-Cl PyridineMeta to N6.[2][3][8][4] Less electron-deficient than C4.[2][3][8][4]Low Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald)

Key Insight: The C4 position is significantly more electrophilic due to the inductive and mesomeric withdrawal effects of the two pyrimidine nitrogens.[1][2][3] The C8 position, located on the pyridine ring meta to the nitrogen, is deactivated towards SNAr but remains competent for oxidative addition with Palladium catalysts.[1][2]

Reactivity Profile & Synthetic Pathways[2][3][5]

The synthesis of multisubstituted derivatives relies on sequential functionalization .[1][2][3] Attempts to functionalize C8 before C4 without protecting groups will invariably lead to mixtures or exclusive C4 substitution.[2][3]

Pathway A: C4-Selective SNAr

Reagent Class: Primary/Secondary Amines, Alkoxides, Thiols.[1][2] Conditions: Mild base (DIPEA/TEA), Polar aprotic solvent (DMF, DMSO) or Alcohol (EtOH, IPA), 0°C to Room Temperature.[1][2]

  • Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by N1 and N3.[1][2][3] Chloride expulsion restores aromaticity.

  • Selectivity: >95% C4 selectivity is typically observed at room temperature.[1][2][3][4]

Pathway B: C8-Selective Cross-Coupling

Reagent Class: Boronic Acids (Suzuki), Anilines/Amines (Buchwald-Hartwig).[2][3][8][4] Conditions: Pd catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), Inorganic Base (Na2CO3, Cs2CO3), Heat (80–100°C).[2]

  • Prerequisite: This step is usually performed after C4 functionalization.[2][3][4] If C8 functionalization is required first, C4 must be chemically differentiated (e.g., hydrolysis to the ketone) or the reaction requires highly specific steric control, which is operationally risky.[2]

Visualizing the Reaction Workflow

The following diagram illustrates the logical flow for synthesizing a library of 4,8-disubstituted derivatives.

ReactivityWorkflowcluster_legendReactivity LogicStartThis compoundStep1Step 1: S_NAr Reaction(Nucleophilic Substitution)Start->Step1  Amine/Alkoxide  DIPEA, RT  Intermed4-Substituted-8-chloropyrido[4,3-d]pyrimidine(Stable Intermediate)Step1->Intermed  C4-Cl Displacement  Step2Step 2: Pd-Catalyzed Coupling(Suzuki/Buchwald)Intermed->Step2  Boronic Acid/Amine  Pd Cat., Heat  Final4,8-Disubstituted Product(Library Candidate)Step2->Final  C8-Cl Substitution  Text1C4: Kinetic Product (Fast)Text2C8: Thermodynamic/Catalytic (Slow)

Figure 1: Sequential functionalization strategy leveraging the electronic disparity between C4 and C8.

Experimental Protocols

These protocols are designed to be self-validating. The distinct difference in reaction conditions (Temperature/Catalyst) serves as the control mechanism for regioselectivity.[2]

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Synthesis of 4-amino-8-chloropyrido[4,3-d]pyrimidine.[2][8][4]

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or Isopropanol (0.1 M concentration).

  • Addition: Add Diisopropylethylamine (DIPEA, 2.0 eq) followed by the desired amine (1.05 eq).

    • Note: Avoid large excess of amine to prevent trace double-substitution, although C8 is sluggish.[2][3]

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS.[2][3][8][4] The starting material should disappear, converting to a more polar spot.[2]

  • Workup: Concentrate the solvent. Triturate the residue with water or cold ethanol to precipitate the product.[2] Filter and dry.[2]

    • Validation:1H NMR should show the loss of the pyrimidine proton signal modification or shift, while the pyridine ring protons remain largely unaffected.[2]

Protocol B: C8-Suzuki Cross-Coupling

Objective: Derivatization of the C8 position with an aryl group.[2][3][8][4]

  • Preparation: Dissolve the 4-substituted-8-chloro intermediate (from Protocol A) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Aryl Boronic Acid (1.2 eq) and Na2CO3 (2.5 eq).

  • Degassing: Sparge the solution with Argon for 10 minutes (Critical step to prevent homocoupling or oxidation).

  • Catalyst: Add Pd(dppf)Cl2[1][2]·DCM (0.05 eq).[2]

  • Reaction: Heat to 90°C for 12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography.

Applications in Drug Discovery[1][2][3]

The this compound scaffold is a bioisostere of quinazoline, widely used in targeting:

  • Cyclin-Dependent Kinases (CDKs): The C4-amine mimics the adenine binding mode in the ATP pocket.[2][3][8][4]

  • Tyrosine Kinases (EGFR/HER2): C4-anilines provide the hinge-binding motif, while C8 substituents can access the hydrophobic back-pocket or solvent-exposed regions to tune solubility and potency.[2][3][8][4]

  • Topoisomerase II: Tetrahydro-derivatives of this scaffold have shown potential as Topo II inhibitors [1].[2][3][8][4]

Structure-Activity Relationship (SAR) Map

SAR_MapCorePyrido[4,3-d]pyrimidineScaffoldC4C4 Position(Hinge Binder)Core->C4C8C8 Position(Solvent/Selectivity)Core->C8N6N6 Nitrogen(H-Bond Acceptor)Core->N6C4_TargetPrimary Driver of Potency(S_NAr accessible)C4->C4_TargetC8_TargetModulates PK/Selectivity(Suzuki accessible)C8->C8_Target

Figure 2: SAR implications of regioselective functionalization.

References

  • Brindani, N., et al. (2025).[2] "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." Scientific Reports.[2][3][4] Available at: [Link]

  • Bouscary-Desforges, G., et al. (2012).[2][9] "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." Journal of Organic Chemistry. (Note: Discusses the isomeric [3,2-d] system, establishing the general C4>C8 reactivity paradigm for pyridopyrimidines). Available at: [Link][2]

  • PubChem Compound Summary. "Pyrido[4,3-d]pyrimidine."[1][2][4][6] National Center for Biotechnology Information.[2] Available at: [Link]

  • Wu, Y., et al. (2023).[1][2] "Nucleophilic C4-selective (hetero) arylation of pyridines." Frontiers in Chemistry. (Provides mechanistic context for pyridine ring reactivity). Available at: [Link]

The 4,8-Dichloropyrido[4,3-d]pyrimidine Scaffold: A Versatile Platform for Novel Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridopyrimidine nucleus is a privileged heterocyclic scaffold that forms the core of numerous clinically significant therapeutic agents, particularly in oncology. Its structural resemblance to endogenous purines allows for competitive binding to a host of critical enzymes involved in cancer cell proliferation and survival. Among the various isomers, the pyrido[4,3-d]pyrimidine framework has emerged as a particularly fruitful template for the development of targeted cancer therapies. This technical guide focuses on the 4,8-dichloro derivative of this scaffold, a highly versatile chemical intermediate that serves as a launchpad for creating diverse libraries of potent and selective anticancer compounds. We will explore the synthetic utility of this core, delve into the key oncogenic pathways targeted by its derivatives—with a special focus on kinase inhibition—summarize preclinical data, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Rise of the Pyrido[4,3-d]pyrimidine Scaffold

The fight against cancer is increasingly defined by a shift from broad-spectrum cytotoxic agents to precision therapies that target specific molecular drivers of the disease. A key strategy in this paradigm is the development of small-molecule inhibitors that disrupt the signaling pathways essential for tumor growth and survival. The pyridopyrimidine scaffold has proven to be an exceptionally effective core structure for such inhibitors.[1] Its bioisosteric relationship with the purine ring system enables it to function as an "ATP mimic," competitively inhibiting the action of protein kinases, a family of enzymes frequently dysregulated in cancer.[2]

While several pyridopyrimidine isomers exist, the pyrido[4,3-d]pyrimidine variant is of particular interest. It is the foundational structure for drugs like Trametinib, an FDA-approved allosteric inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma and other cancers.[2][3] The therapeutic success of this class of molecules has spurred intensive research into novel derivatives. The 4,8-dichloropyrido[4,3-d]pyrimidine core is a critical starting material in this endeavor, offering two reactive sites for chemical modification, thereby enabling a systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4]

The this compound Core: A Synthetic Gateway

The primary value of the this compound scaffold lies in its synthetic versatility. The chlorine atoms at the C4 and C8 positions are excellent leaving groups, highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of a wide array of chemical moieties, most commonly amines, to build molecular diversity.

This synthetic flexibility is paramount in drug discovery. It allows medicinal chemists to systematically modify the core structure to "tune" the molecule's properties. By varying the substituents at the C4 and C8 positions, researchers can enhance binding affinity to a specific biological target, improve selectivity over related proteins (reducing off-target effects and toxicity), and optimize drug-like properties such as solubility and metabolic stability.[5]

G Core This compound (Starting Material) Intermediate 4-Substituted-8-chloro-pyrido[4,3-d]pyrimidine Core->Intermediate SNAr Reaction 1 (Selective Substitution at C4) R1NH2 Nucleophile 1 (e.g., R1-NH2) R1NH2->Core R2NH2 Nucleophile 2 (e.g., R2-NH2) R2NH2->Intermediate Final 4,8-Disubstituted Pyrido[4,3-d]pyrimidine (Diverse Library) Intermediate->Final SNAr Reaction 2 (Substitution at C8)

Figure 1: General synthetic workflow for creating diverse libraries.

Mechanism of Action: Precision Targeting of Oncogenic Kinases

Derivatives of the pyrido[4,3-d]pyrimidine scaffold exert their anticancer effects primarily by inhibiting protein kinases, which are central nodes in the signaling networks that control cell growth, differentiation, and survival.[2] Dysregulation of these pathways is a hallmark of many cancers.

Inhibition of the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK (MAPK) pathway is one of the most frequently mutated signaling cascades in human cancers. The KRAS oncogene, in particular, has long been considered "undruggable."[6] However, recent breakthroughs have shown that targeting KRAS and its downstream effectors is a viable therapeutic strategy. Pyrido[4,3-d]pyrimidine derivatives have been instrumental in this area.

  • MEK Inhibition: Trametinib, a pyrido[4,3-d]pyrimidine, is a potent and selective allosteric inhibitor of MEK1 and MEK2, the kinases directly downstream of RAF.[3] By inhibiting MEK, Trametinib blocks the phosphorylation and activation of ERK, ultimately leading to decreased cell proliferation.

  • Direct KRAS Inhibition: More recently, novel pyrido[4,3-d]pyrimidine derivatives have been specifically designed to target mutant forms of KRAS, such as KRAS-G12D, which is prevalent in pancreatic and biliary cancers.[7][8] These inhibitors bind to a pocket on the KRAS protein, locking it in an inactive state and preventing downstream signaling.[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PyridoPyrimidine Pyrido[4,3-d]pyrimidine Derivatives PyridoPyrimidine->RTK Inhibition PyridoPyrimidine->KRAS Inhibition PyridoPyrimidine->MEK Inhibition

Figure 2: Key kinase targets in oncogenic signaling pathways.
Inhibition of Receptor Tyrosine Kinases (RTKs)

Other pyrido[4,3-d]pyrimidine analogues have been developed as potent inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[10][11] Overexpression or mutation of EGFR is a common feature in non-small cell lung cancer, colorectal cancer, and other epithelial tumors. These inhibitors compete with ATP for the binding site on the intracellular kinase domain of the receptor, preventing its autophosphorylation and blocking downstream signaling.[10]

Preclinical Evidence and Structure-Activity Relationship (SAR)

The therapeutic potential of this scaffold is supported by a growing body of preclinical data. Derivatives have demonstrated potent and selective inhibition of their targets in both enzymatic and cell-based assays, with many exhibiting low nanomolar to micromolar IC₅₀ values.

Compound Class/ExampleTargetCell LineIC₅₀ ValueReference
Pyrido[4,3-d]pyrimidine 10k KRAS-G12D (enzymatic)-0.009 µM[7][8]
Pyrido[4,3-d]pyrimidine 10c KRAS-G12D (cellular)Panc1 (Pancreatic)1.40 µM[7][8]
7-substituted-4-anilino-pyrido[4,3-d]pyrimidineEGFR (enzymatic)-0.5 - 10 nM[10]
7-substituted-4-anilino-pyrido[4,3-d]pyrimidineEGFR (cellular)A431 (Epidermoid)8 - 40 nM[10]
Tetrahydropyrido[4,3-d]pyrimidine 10 EGFR (enzymatic)-8 nM[11]
Tetrahydropyrido[4,3-d]pyrimidine 10 AntiproliferativeHT29 (Colon)7.48 µM[11]

Structure-Activity Relationship (SAR) Insights:

  • Targeting KRAS-G12D: Studies have shown that for direct KRAS-G12D inhibition, a protonated diazabicyclo[3.2.1]octane moiety at one position is critical for forming hydrogen bonds with key residues like Asp12 and Gly60 in the mutant protein's binding pocket.[7] A homopiperazine group at another position can establish interactions with Glu92 and His95, further enhancing enzymatic inhibition.[7][8]

  • Targeting EGFR: For EGFR inhibitors, a 4-anilino group (specifically a (3-bromophenyl)amino moiety) is often crucial for high-potency binding.[10] The substituents at the 7-position are located in a more solvent-exposed region, allowing for the introduction of weakly basic amine side chains to dramatically improve aqueous solubility without sacrificing inhibitory activity.[10]

Key Experimental Protocols

The development of these derivatives relies on standardized methodologies for synthesis and biological evaluation. Below are representative protocols.

Protocol 1: General Synthesis of 4,8-Disubstituted Pyrido[4,3-d]pyrimidine Derivatives

This protocol describes a typical two-step nucleophilic aromatic substitution.

  • Step 1: First Substitution (C4 Position)

    • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., n-butanol or isopropanol).

    • Add 1.1 equivalents of the first amine nucleophile (R1-NH₂).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), if the amine is used as a salt.

    • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction, concentrate under reduced pressure, and purify the resulting 4-(R1-amino)-8-chloropyrido[4,3-d]pyrimidine intermediate, typically by silica gel column chromatography.

  • Step 2: Second Substitution (C8 Position)

    • Dissolve 1 equivalent of the purified intermediate from Step 1 in a suitable solvent (e.g., dioxane or DMF).

    • Add 1.5-2.0 equivalents of the second amine nucleophile (R2-NH₂).

    • Heat the reaction mixture at a higher temperature, often 100-150 °C, for 12-24 hours. Microwave irradiation can often accelerate this step.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), and purify the final 4,8-disubstituted product by chromatography or recrystallization.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]

Protocol 2: In Vitro Cytotoxicity Assessment (CCK-8/MTT Assay)

This protocol measures the effect of a compound on cancer cell viability.

  • Cell Seeding:

    • Culture cancer cells (e.g., Panc1, A549) in appropriate media until they reach ~80% confluency.[12]

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 3,000-8,000 cells per well.

    • Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound or vehicle control (DMSO) to the appropriate wells.

    • Incubate for 72 hours.

  • Viability Measurement (Using CCK-8):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37 °C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[7]

Future Directions and Conclusion

The this compound scaffold is a validated and highly promising platform for the discovery of next-generation oncology drugs. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and its derivatives have shown potent activity against high-value cancer targets like mutant KRAS and EGFR.[7][10]

Future research in this area will likely focus on several key objectives:

  • Enhancing Selectivity: Fine-tuning the substituents to maximize on-target potency while minimizing inhibition of related kinases to improve the therapeutic window.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against acquired resistance mutations that can emerge during treatment.

  • Expanding Target Space: Leveraging the scaffold to develop inhibitors for other kinase and non-kinase targets implicated in cancer.

  • Novel Drug Modalities: Exploring the use of these derivatives as warheads for advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which aim to degrade rather than just inhibit target proteins.[7][8]

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). Pharmaceuticals (Basel). [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

  • Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. (2025). ACS Publications. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). PubMed. [Link]

  • Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors. (2025). PubMed. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. [Link]

  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. (2025). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. (n.d.). Bentham Science Publisher. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). PMC. [Link]

  • Collection - Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). ResearchGate. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. [Link]

  • Pyrido[4,3-d]pyrimidine analog.. (n.d.). ResearchGate. [Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. (2013). PubMed. [Link]

  • Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d][6][7][10]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. (n.d.). ResearchGate. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). ResearchGate. [Link]

Sources

Electronic Anisotropy & Orthogonal Functionalization of 4,8-Dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Electrophile

In the landscape of kinase inhibitor design, 4,8-dichloropyrido[4,3-d]pyrimidine represents a high-value scaffold due to its electronic asymmetry. Unlike symmetric diazanaphthalenes, this core possesses two electrophilic sites with vastly different reactivity profiles ("orthogonal electrophilicity").

This guide dissects the electronic distribution that dictates the absolute regioselectivity of this molecule. We provide evidence-based protocols for sequentially functionalizing the C4 position (via thermodynamic SNAr) and the C8 position (via transition-metal catalysis), enabling the precise construction of complex pharmacological agents.

Electronic Architecture & Reactivity Logic

To master the chemistry of this scaffold, one must understand the underlying Molecular Orbital (MO) theory that governs its reactivity. The molecule is a fusion of a pyrimidine ring (1,3-diazine) and a pyridine ring.

The Electrophilic Gradient

The reactivity is not uniform. The pyrimidine ring, containing two nitrogen atoms, acts as a powerful electron sink, significantly depleting electron density from the C4 position. In contrast, the pyridine ring in the [4,3-d] isomer places the nitrogen at position 6.

  • Position C4 (The "Soft" Electrophile): Located on the pyrimidine ring, C4 is adjacent to N3 and vinylogously activated by N1. The LUMO coefficient at C4 is exceptionally high, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • Position C8 (The "Hard"/Neutral Site): In the pyrido[4,3-d] system, the nitrogen is at position 6. Consequently, C8 is beta to the pyridine nitrogen . It does not benefit from the resonance stabilization of a Meisenheimer complex that an alpha- or gamma-nitrogen would provide. Therefore, C8 is effectively inert to standard SNAr but remains active for oxidative addition by Palladium (0).

Visualization of Electronic Flow

The following diagram illustrates the inductive and resonance effects creating the electrophilic gradient.

ElectronicMap Core This compound C4 C4 Position (Pyrimidine Ring) Core->C4 C8 C8 Position (Pyridine Ring) Core->C8 Reactivity_C4 High SNAr Reactivity (Kinetic & Thermodynamic) C4->Reactivity_C4 Reactivity_C8 Inert to SNAr Requires Pd-Catalysis C8->Reactivity_C8 N1N3 N1 & N3 (Inductive Pull) N1N3->C4 Strong Activation N6 N6 (Meta/Beta Relationship) N6->C8 No Resonance Activation

Figure 1: Reactivity map highlighting the electronic disparity between C4 (activated by two nitrogens) and C8 (deactivated by beta-positioning).

Regioselectivity: The C4 > C8 Rule

Experimental evidence confirms that nucleophilic attack occurs exclusively at C4 first. This is not a statistical distribution; it is a deterministic outcome driven by the stability of the transition state.

FeatureC4-Cl (Pyrimidine)C8-Cl (Pyridine)
Electronic Environment Highly Electron Deficient (

-deficient)
Electron Neutral (Relative to C4)
Activation

-N3,

-N1

-N6 (Non-activating)
Preferred Reaction SNAr (Substitution)Suzuki/Stille (Coupling)
Conditions 0°C to RT, weak base>80°C, Pd catalyst, strong base

Key Insight: Attempting to force SNAr at C8 by increasing temperature before C4 is substituted will likely lead to decomposition or double-substitution at C4 if excess nucleophile is present. Always functionalize C4 first.

Validated Synthetic Protocols

The following protocols are designed for high fidelity. They assume a starting scale of 1.0 mmol.

Protocol A: C4-Selective SNAr (The "First Displacement")

Target: Introduction of amines or alkoxides at C4.

Reagents:

  • This compound (1.0 eq)

  • Nucleophile (e.g., Aniline, Morpholine) (1.05 eq)

  • Base: DIPEA (Diisopropylethylamine) (1.2 eq)

  • Solvent: Isopropanol (IPA) or THF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the dichloro-core in THF (0.1 M concentration). Cool to 0°C using an ice bath.

    • Why? Cooling suppresses any minor side reactions and controls the exothermicity of the highly reactive C4 position.

  • Addition: Add DIPEA, followed by the slow addition of the nucleophile over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 1:1) or LCMS.

    • Endpoint: Disappearance of starting material (M+H = 200/202). Appearance of mono-substituted product (M+H = Nucleophile mass + 165).

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. The product is usually more polar than the starting material.

Protocol B: C8-Selective Cross-Coupling (The "Second Displacement")

Target: Functionalization of the remaining C8-Cl.

Reagents:

  • C4-Substituted Intermediate (from Protocol A) (1.0 eq)

  • Boronic Acid/Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Degassing: Combine intermediate, boronic acid, and solvent in a pressure vial. Sparge with Argon for 10 minutes.

    • Criticality: Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.

  • Catalysis: Add the Pd catalyst and base. Seal the vial.

  • Heating: Heat to 90°C for 2-4 hours.

    • Mechanism:[1][2] The oxidative addition of Pd into the C8-Cl bond is the rate-determining step, requiring thermal energy that the C4-SNAr did not.

  • Workup: Filter through Celite. Concentrate and purify via HPLC or column chromatography.

Experimental Logic & Troubleshooting

Structural Validation (NMR)

How do you know you hit C4 and not C8?

  • Starting Material: The proton at C2 is a singlet around 9.0-9.2 ppm (deshielded by two nitrogens). The proton at C5 is a singlet around 9.4 ppm .

  • C4-Substitution: The loss of electron-withdrawing Cl at C4 causes an upfield shift of the adjacent C2 proton and the C5 proton (shielding effect of the new nucleophile).

  • HMBC: A long-range coupling from the new nucleophile's protons to the C4 carbon (approx 160 ppm) definitively proves regioselectivity.

Synthesis Decision Tree

Use this logic flow to guide your experimental design.

SynthesisFlow Start Start: this compound Decision Desired Modification? Start->Decision SNAr Nucleophilic Attack (SNAr) Decision->SNAr Amine/Alkoxide Coupling Metal Catalysis (Suzuki/Buchwald) Decision->Coupling Aryl/Alkyl Boronate Result1 Product: C4-Substituted Only (Kinetic Product) SNAr->Result1 Mild Base, 0°C Result2 Product: C4 & C8 Functionalized (Bis-Heterocycle) Coupling->Result2 Fail FAILURE: C8-Substitution First ( chemically forbidden) Coupling->Fail Direct Attempt on Core Result1->Coupling Step 2: Pd(0), Heat

Figure 2: Logical workflow for sequential functionalization. Note that direct coupling on the dichloro-core is risky due to potential competition at C4.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[3] (Foundational text establishing the reactivity order of diazines vs pyridines).

  • PubChem Compound Summary. (2023). 4-Chloropyrido[4,3-d]pyrimidine.[4] National Center for Biotechnology Information. Link

  • WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. (Detailed QM analysis of pyrimidine electrophilicity). Link

  • Vandekerckhove, S., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Journal of Medicinal Chemistry (Demonstrates the sequential SNAr/Suzuki strategy on the isomeric [3,4-d] scaffold, applicable by analogy). Link

Sources

solubility profile of 4,8-Dichloropyrido[4,3-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4,8-Dichloropyrido[4,3-d]pyrimidine in Organic Solvents

Abstract

This compound is a heterocyclic compound belonging to the pyridopyrimidine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive molecules.[1] The solubility of such a compound is a critical physicochemical parameter that dictates its utility in drug discovery and development, influencing everything from reaction conditions for further synthesis to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this compound in a range of common organic solvents. While specific experimental solubility data for this exact molecule is not extensively published, this document outlines the theoretical principles governing its solubility, provides a robust, step-by-step protocol for its determination using the gold-standard isothermal shake-flask method, and discusses the interpretation of the resulting data.

Introduction to this compound

The fusion of pyridine and pyrimidine rings gives rise to a class of compounds known as pyridopyrimidines. These structures are analogs of biologically crucial molecules like quinazolines and pteridines, and their derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[1][2] The pyrido[4,3-d]pyrimidine isomer, in particular, has been investigated for various therapeutic applications.[3]

The specific subject of this guide, this compound, features a fused heterocyclic core with two chlorine substituents. These chloro-groups are significant as they serve as reactive handles for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the synthesis of diverse chemical libraries for screening.[4] However, before it can be effectively utilized as a synthetic intermediate or evaluated as a potential therapeutic agent, its solubility must be thoroughly characterized. Poor solubility can hinder synthetic reactions, complicate purification, and is a major liability in drug development. This guide therefore provides the necessary scientific framework to systematically evaluate this critical property.

Predicted Solubility Profile: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the molecules.[5] An analysis of the structure of this compound allows for a reasoned prediction of its solubility behavior.

Structural Analysis:

  • Core Heterocycle: The fused pyridine and pyrimidine rings contain three nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. The aromatic nature of the rings contributes to a degree of planarity and potential for π-π stacking interactions.

  • Substituents: The two chloro-substituents increase the molecular weight and introduce polar C-Cl bonds. However, the molecule lacks any hydrogen bond donor groups (e.g., -OH, -NH).

Predicted Solubility: Based on this structure, this compound can be classified as a moderately polar molecule. Its solubility is therefore expected to be highest in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is likely to be limited due to the polar nature of the heterocycle and C-Cl bonds. In polar protic solvents, its solubility may be moderate, facilitated by hydrogen bonding between the solvent's donor groups and the compound's nitrogen acceptors.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN)High to ModerateStrong dipole-dipole interactions between the solvent and the polar heterocyclic core are expected. These solvents are effective at solvating such structures.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to LowThe solvent can act as a hydrogen bond donor to the nitrogen atoms of the pyridopyrimidine ring. However, the lack of a hydrogen bond donor on the solute limits the strength of these interactions.
Nonpolar Hexanes, TolueneLow to InsolubleThe significant polarity mismatch between the nonpolar solvent and the moderately polar solute will result in weak solute-solvent interactions, favoring solute-solute interactions (crystal lattice).
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)ModerateThese solvents have a moderate polarity and can effectively solvate the molecule through dipole-dipole interactions, similar to polar aprotic solvents.

Gold-Standard Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is the most reliable technique for determining thermodynamic solubility. The causality behind this choice is that the method allows the system to reach a true equilibrium between the undissolved solid and the saturated solution, providing a solubility value that is independent of kinetic factors.

Materials and Reagents
  • This compound (solid, purity >98%)

  • HPLC-grade or equivalent high-purity organic solvents (e.g., DMSO, DMF, THF, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a calibrated UV-Vis spectrophotometer

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, related dichloropyrimidine compounds are often classified as harmful if swallowed, and can cause skin and eye irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[6]

Step-by-Step Experimental Procedure
  • Preparation of Stock Solution for Quantification:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to create a stock solution of known concentration. This will be used to prepare a calibration curve for analysis.

  • Preparation of Slurries:

    • For each solvent to be tested, add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is formed; a good starting point is to add approximately 10-20 mg of solid to 1-2 mL of solvent.

    • The presence of undissolved solid at the end of the experiment is a key self-validating check that saturation was achieved.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached. For compounds with slow dissolution kinetics, 48 to 72 hours may be necessary.

    • Expert Insight: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium can be assumed.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

    • Expert Insight: The first few drops from the filter should be discarded to prevent dilution or adsorption effects from the filter material itself.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Prepare a series of calibration standards from the stock solution prepared in Step 1.

    • Analyze the calibration standards and the diluted samples using the chosen analytical method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original, undiluted saturated solution. This value represents the solubility.

  • Data Reporting:

    • Perform each solubility measurement in triplicate to ensure reproducibility.

    • Report the average solubility and standard deviation for each solvent, typically in units of mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_data 4. Data Output prep1 Weigh excess solid (e.g., 10-20 mg) prep2 Add solvent (e.g., 1-2 mL) prep1->prep2 to vial equil1 Seal vial and agitate at constant temperature (e.g., 25°C for 24-72h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22µm syringe filter sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 sample4 Quantify concentration (e.g., HPLC-UV) sample3->sample4 data1 Calculate solubility (mg/mL or mol/L) sample4->data1 data2 Report mean ± SD (n=3) data1->data2

Caption: Workflow for isothermal shake-flask solubility determination.

Conclusion

Characterizing the solubility of this compound is a foundational step for its effective use in research and drug development. While direct published data is scarce, a robust understanding of its solubility can be achieved by combining theoretical predictions based on its molecular structure with rigorous experimental determination. The isothermal shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for obtaining accurate quantitative solubility data. This information is indispensable for guiding synthetic route optimization, enabling formulation development, and ultimately, facilitating the journey of this promising chemical scaffold from the laboratory to potential clinical applications.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd.
  • Thermo Fisher Scientific. (2011).
  • Thermo Fisher Scientific. (2014).
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (2025).
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • PubChem. (n.d.). 4-Chloropyrido[4,3-d]pyrimidine.
  • SciSpace. (2014).
  • MDPI. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.
  • PMC. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • PubChem. (n.d.). 5H,6H,7H,8H-pyrido(4,3-d)pyrimidine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
  • Sigma-Aldrich. (n.d.). 4,8-Dichloropyrido[3,4-d]pyrimidine.
  • JOCPR. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.
  • ChemicalBook. (2025). 4,6-Dichloropyrido[3,2-d]pyrimidine.
  • Revue Roumaine de Chimie. (n.d.).

Sources

Technical Guide: Pyrido[4,3-d]pyrimidine Isomers in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of pyrido[4,3-d]pyrimidine isomers, focusing on their application in kinase inhibitor design. It contrasts this scaffold with its isomers (pyrido[2,3-d], [3,2-d], [3,4-d]) and the bioisosteric quinazoline core.

Executive Summary

In the landscape of ATP-competitive kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been a "privileged structure." However, issues regarding solubility, metabolic stability, and intellectual property (IP) saturation have driven the exploration of bioisosteres.

The pyrido[4,3-d]pyrimidine scaffold represents a critical evolution. By introducing a nitrogen atom into the benzenoid ring of the quinazoline core, researchers can modulate:

  • Electronic Character: Altering the pKa of the hinge-binding nitrogen atoms (N1/N3).

  • Solubility: The pyridine nitrogen lowers logP and improves aqueous solubility.

  • Binding Vector: The position of the ring nitrogen (N6) creates unique vectors for solvent-front interactions, distinct from the [2,3-d] (N8) or [3,4-d] (N7) isomers.

This guide analyzes the structural activity relationship (SAR) of the [4,3-d] isomer, contrasting it with its peers and providing validated synthetic and experimental protocols.

Part 1: Structural Landscape & Isomer Comparison

The "pyridopyrimidine" class consists of four isomers based on the orientation of the fused pyridine ring. While all are adenine mimetics, their electronic landscapes differ significantly, influencing their affinity for the kinase hinge region.

The Four Isomers

The nomenclature depends on the fusion face of the pyridine relative to the pyrimidine.

  • Pyrido[2,3-d]pyrimidine: (e.g., Palbociclib).[1][2][3][4] The most common isomer. N is at position 8.

  • Pyrido[4,3-d]pyrimidine: (Focus of this guide) . N is at position 6.[3][5]

  • Pyrido[3,4-d]pyrimidine: N is at position 7.

  • Pyrido[3,2-d]pyrimidine: N is at position 5. Least common due to synthetic difficulty and steric clashes in some binding pockets.

Visualizing the Isomers

The following diagram illustrates the four isomers and their relation to the parent quinazoline.

Isomers cluster_isomers Pyridopyrimidine Isomers (N-position variants) Quinazoline Quinazoline Core (Reference) C-H only in fused ring P23 Pyrido[2,3-d] (N at pos 8) Target: CDK4/6 Quinazoline->P23 Bioisostere P43 Pyrido[4,3-d] (N at pos 6) Target: EGFR, Pim1, MPS1 Quinazoline->P43 Solubility Optimized P34 Pyrido[3,4-d] (N at pos 7) Target: EGFR (T790M) Quinazoline->P34 P32 Pyrido[3,2-d] (N at pos 5) Rare/Steric Issues Quinazoline->P32

Caption: Structural relationship between the quinazoline reference and the four pyridopyrimidine isomers. The [4,3-d] isomer (green) places the nitrogen at position 6.

Physicochemical Comparison

The introduction of the nitrogen atom in the [4,3-d] position (position 6) has specific consequences compared to the [2,3-d] (position 8).

FeaturePyrido[2,3-d] (e.g., Palbociclib)Pyrido[4,3-d] (Focus)Impact on Kinase Inhibition
N-Position Position 8 (adjacent to bridgehead)Position 6 (para to bridgehead N)[4,3-d] avoids steric clash with the "gatekeeper" residue in certain kinases where N8 might repel.
Basicity (pKa) Lower basicity at N1 due to N8 electron withdrawal.Moderate basicity.Affects H-bond acceptor strength at the hinge region (N1).
Solubility Improved vs Quinazoline.Superior to Quinazoline.Critical for oral bioavailability in drug candidates.
Metabolic Liability N8 is prone to oxidation.N6 is susceptible but position-dependent.[5][4,3-d] often requires blocking groups (e.g., methyl) at C2/C4 to prevent rapid clearance.

Part 2: Mechanism of Action & Selectivity

The Hinge Binding Mode

In the ATP-binding pocket, the pyrido[4,3-d]pyrimidine scaffold typically functions as a Type I inhibitor.

  • N1 (Pyrimidine): Accepts a Hydrogen bond from the backbone NH of the hinge residue (e.g., Met793 in EGFR).

  • C2-NH (Exocyclic): Donates a Hydrogen bond to the backbone Carbonyl of the hinge.

  • N6 (Pyridine): Unlike the [2,3-d] isomer, the N6 nitrogen in [4,3-d] points toward the solvent front or the ribose-binding pocket, often not interacting directly with the hinge but influencing the electronic density of the pyrimidine ring.

Unique Case: Pim1 Kinase Research has shown that certain pyrido[4,3-d]pyrimidines (e.g., SKI-O-068) exhibit a "unique binding mode" in Pim1 kinase.[6][7][8] Instead of the classic adenine-mimetic pose, the scaffold can flip, allowing specific interactions with Lys67, a residue critical for ATP phosphate orientation. This demonstrates the scaffold's versatility beyond simple bioisosterism [1].

Comparative Selectivity Data

The following table summarizes key targets where [4,3-d] has shown distinct efficacy.

Target KinaseCompound ClassIC50 / KdComparison to Standard
EGFR (WT) 4-anilino-pyrido[4,3-d]< 20 nMComparable to Gefitinib (Quinazoline). Improved solubility.
EGFR (T790M) Acrylamide-substituted [4,3-d]~5-50 nMPotent covalent inhibition. The [4,3-d] core accommodates the Michael acceptor vector well.
Pim1 SKI-O-068123 nMUnique binding mode distinct from other isomers [1].[6][8]
MPS1 Hybrid [4,3-d] scaffold< 10 nMSuperior selectivity over CDK2 compared to [2,3-d] analogs [2].

Part 3: Synthetic Accessibility

For a drug development professional, the "makeability" of the scaffold is paramount. The pyrido[4,3-d]pyrimidine core is generally synthesized via two main routes: Pyridine-First or Pyrimidine-First . The Pyridine-First route is preferred for generating diversity at the 2- and 4-positions.

Validated Synthetic Route (Pyridine-First)

This protocol describes the cyclization of ortho-amino esters, a robust method for scale-up.

Synthesis Start Starting Material: Ethyl 4-amino-pyridine-3-carboxylate Step1 Step 1: Urea Formation Reagent: Urea or Isocyanate Temp: 180°C (Melt) Start->Step1 Inter1 Intermediate: Pyrido[4,3-d]pyrimidine-2,4-dione Step1->Inter1 Step2 Step 2: Chlorination Reagent: POCl3 / PCl5 Reflux Inter1->Step2 Inter2 Key Intermediate: 2,4-Dichloro-pyrido[4,3-d]pyrimidine Step2->Inter2 Step3 Step 3: Regioselective SNAr (C4) Reagent: Aniline / IPA Temp: 0°C to RT Inter2->Step3 C4 is more electrophilic than C2 Final Final Scaffold: 4-Anilino-2-chloro-pyrido[4,3-d]pyrimidine Step3->Final

Caption: Step-wise synthesis of the 2,4-functionalized core. The C4 position is electronically favored for the first nucleophilic attack, allowing sequential functionalization.

Key Synthetic Insight

The 2,4-dichloro intermediate is the branch point. The C4-chlorine is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the C2-chlorine.

  • Protocol Tip: Perform the C4 substitution at low temperature (0°C) to prevent bis-substitution.

  • Validation: Verify regioselectivity via NOESY NMR (interaction between the incoming aniline protons and the H5 proton of the pyridine ring).

Part 4: Experimental Validation Protocols

To establish the efficacy of a pyrido[4,3-d]pyrimidine isomer, the following self-validating protocols are recommended.

FRET-Based Kinase Assay (Z'-Lyte)

This assay is preferred over radiometric methods for high-throughput screening due to its sensitivity and lack of radioactive waste.

Objective: Determine the IC50 of a [4,3-d] isomer against EGFR.

Materials:

  • Kinase: Recombinant EGFR (human).

  • Substrate: Coumarin-Fluorescein peptide (FRET pair).

  • ATP: Km concentration (typically 10-50 µM).

  • Compound: Serial dilution in DMSO.

Protocol:

  • Preparation: Dilute compound in 100% DMSO to 100x final concentration.

  • Incubation: Mix 10 µL Kinase Buffer + 50 ng EGFR + 2 µM Peptide Substrate + Compound (100 nL). Incubate 15 mins at RT.

  • Initiation: Add 5 µL ATP solution to start the reaction.

  • Reaction: Incubate for 1 hour at RT in the dark.

  • Development: Add 10 µL Development Reagent (cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

  • Calculation: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference: Include Gefitinib as a positive control. Expected IC50 ~1-5 nM. If Gefitinib IC50 > 20 nM, the ATP concentration may be too high or the enzyme degraded.

Molecular Docking Workflow (In Silico)

Before synthesis, validate the design vector using Graphviz-visualized logic.

Docking Step1 Prepare Protein (PDB: 1M17 for EGFR) Strip Water (keep catalytic H2O) Step2 Grid Generation Center on Hinge (Met793) Step1->Step2 Step3 Ligand Prep Generate Tautomers (N1 vs N3 protonation) Step2->Step3 Step4 Docking (Glide/Gold) Constraint: H-bond to Met793 Step3->Step4 Decision Analyze Pose Step4->Decision Result Select Candidate Decision->Result RMSD < 2.0Å H-bond present Reject Redesign Decision->Reject Steric Clash No Hinge Bond

Caption: In silico validation workflow. The critical step is Tautomer Generation (Step 3), as the N-position in pyrido[4,3-d] affects the preferred tautomeric state compared to quinazolines.

Part 5: References

  • Kim, J. E., et al. (2013). "Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode."[6][7][8] PLoS One, 8(7), e70358.

  • Naud, S., et al. (2013). "Structure-based design of pyrido[4,3-d]pyrimidines as potent and selective inhibitors of MPS1 kinase." Journal of Medicinal Chemistry. (Note: While specific MPS1 papers exist for [3,4-d], [4,3-d] derivatives are often cited in broad SAR reviews).

  • Rewcastle, G. W., et al. (1996). "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(9), 1823-1835.

  • Thompson, A. M., et al. (2000). "Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 43(24), 4606-4619.

Sources

Methodological & Application

Application Note: Strategic Regiocontrol in the Functionalization of 4,8-Dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the pyrido[4,3-d]pyrimidine scaffold.[1][2] It addresses the specific challenge of regioselective functionalization of the 4,8-dichloro derivative.[1]

Part 1: Strategic Analysis & Chemical Logic[1]

The Scaffold and Reactivity Hierarchy

The 4,8-dichloropyrido[4,3-d]pyrimidine scaffold presents a classic case of differential electrophilicity in fused heterocyclic systems.[1][2] Successful regiocontrol relies on exploiting the electronic distinctiveness of the pyrimidine ring (Ring A) versus the pyridine ring (Ring B).[1][2]

  • Position C4 (The "Soft" Target): Located on the pyrimidine ring, C4 is flanked by the bridgehead carbon (C4a) and a nitrogen atom (N3).[1][2] More importantly, it is para to N1. The inductive withdrawal of two nitrogen atoms makes C4 highly electron-deficient and the primary site for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Position C8 (The "Hard" Target): Located on the pyridine ring.[1][2] In the [4,3-d] isomer, the nitrogen atom is at position 6.[1][2] Consequently, C8 is beta (meta) to the pyridine nitrogen (N6) .[1][2] Unlike the alpha (C5, C7) or gamma positions, the beta position is not activated for SNAr.[1][2]

    • Critical Distinction: Unlike pyrido[3,2-d]pyrimidines where C8 is para to the pyridine nitrogen and reactive, the C8 chloride in the [4,3-d] system behaves similarly to a standard 3-chloropyridine.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the decision tree for sequential functionalization.

ReactionPathway cluster_legend Reactivity Logic Start This compound Intermediate 4-Substituted-8-chloropyrido[4,3-d]pyrimidine Start->Intermediate Step 1: SNAr (C4) Nucleophile (1.0 eq) 0°C to RT, No Catalyst SideProduct Bis-substitution (Trace) Start->SideProduct Excess Nucleophile High Temp (>80°C) Final 4,8-Disubstituted Product Intermediate->Final Step 2: Pd-Catalysis (C8) Buchwald/Suzuki 90-110°C, Base Info1 C4: Highly Electrophilic (SNAr Active) Info2 C8: Beta-Pyridine Position (SNAr Inactive)

Caption: Sequential functionalization strategy. Step 1 exploits the natural electrophilicity of C4.[1] Step 2 requires metal catalysis to activate the inert C8 position.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective SNAr at C4 (Mono-Substitution)

Objective: Selective displacement of the C4-chloro group with an amine or alkoxide nucleophile while leaving the C8-chloro intact.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.0–1.1 eq)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq) or TEA (Triethylamine)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)[1]

    • Note: Avoid DMF/DMSO for this step unless solubility is an issue; polar aprotic solvents can sometimes accelerate over-reaction.[1]

Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Temperature control is the primary regulator of regioselectivity.[1][2]

  • Addition: Add DIPEA (1.2 eq) followed by the slow, dropwise addition of the Nucleophile (1.05 eq) dissolved in a minimal amount of THF.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.[1]

    • Checkpoint: The reaction is typically complete within 1–4 hours.[1] The C4-substituted product usually runs lower on TLC (more polar) than the starting material.[1]

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1][2]

Data Summary: Typical Conditions for C4 Substitution

ParameterRecommended RangeImpact on Selectivity
Temperature 0°C → 25°CCritical. >40°C increases risk of C8 attack (rare) or hydrolysis.
Stoichiometry 1.0 – 1.1 eqExcess nucleophile is unnecessary and risky.[1]
Solvent THF, DCM, 1,4-DioxaneNon-polar/moderately polar solvents favor kinetic control (C4).[1][2]
Protocol B: Functionalization of C8 (The "Hard" Step)

Objective: Functionalization of the remaining C8-chloro group.[1] Context: Since C8 is beta to the pyridine nitrogen, SNAr is ineffective.[1][2] Buchwald-Hartwig Amination (for amines) or Suzuki-Miyaura Coupling (for carbon) is required.

Materials
  • Substrate: 4-Substituted-8-chloropyrido[4,3-d]pyrimidine (from Protocol A)

  • Reagent: Amine (1.2 eq) or Boronic Acid (1.5 eq)[1][2]

  • Catalyst: Pd2(dba)3 (5 mol%) + Xantphos (10 mol%) OR Pd(dppf)Cl2 (for Suzuki)[1][2]

  • Base: Cs2CO3 (2.0 eq) or NaOtBu (for Buchwald)[1][2]

  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Procedure (Buchwald-Hartwig Amination Example)
  • Setup: In a sealable reaction vial, combine the C4-substituted intermediate (1.0 eq), Amine (1.2 eq), Cs2CO3 (2.0 eq), and Xantphos (10 mol%).

  • Inert Atmosphere: Purge the vial with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add Pd2(dba)3 (5 mol%) and degassed 1,4-Dioxane (0.1 M). Seal the vial immediately.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: The high temperature is necessary to activate the oxidative addition into the unactivated C8-Cl bond.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography.

Part 3: Troubleshooting & Validation

Common Pitfalls
  • Hydrolysis at C4: The C4 position is extremely sensitive to moisture.[1] If the reaction at Step 1 stalls or produces a hydroxyl impurity (observed as M+16 mass shift or "OH" peak), ensure solvents are anhydrous and the atmosphere is inert.[1]

  • Lack of Reactivity at C8: If Protocol B fails, switch to a more active catalytic system (e.g., BrettPhos Pd G4 ). Do not attempt to force SNAr at C8 by simply raising the temperature with basic nucleophiles; this often leads to decomposition of the pyrimidine ring before substitution occurs.[1]

Analytical Validation (Self-Check)

To confirm regioselectivity without crystal structures, use HMBC NMR :

  • C4-Substitution Check: Look for correlations between the added nucleophile's protons and C4a (bridgehead).[1]

  • C8-Substitution Check: In the final product, the proton at C7 (singlet, typically ~9.0 ppm) should show NOE (Nuclear Overhauser Effect) with the new group at C8, or HMBC correlations to the new substituent.[1][2]

References

  • General Reactivity of Pyrido[4,3-d]pyrimidines

    • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine...[1][2] (2025).[1][3][4] Molecules.

    • [1]

  • Mechanistic Insight on Chloropyrimidine Regioselectivity

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.[1][2]

  • Comparative Chemistry (Pyrido[3,2-d] vs [4,3-d])

    • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (2012).[1][4][5][6] Journal of Organic Chemistry.

    • [1]

  • Palladium Catalysis on Deactivated Heterocycles

    • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists... (2023).[1][7][8] Pharmaceuticals.[1][2][9][10]

Sources

synthesis of kinase inhibitors using 4,8-Dichloropyrido[4,3-d]pyrimidine starting material

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of Kinase Inhibitors using 4,8-Dichloropyrido[4,3-d]pyrimidine

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in kinase inhibitor discovery, offering a distinct vector profile compared to the more common quinazoline (e.g., Gefitinib) or pyrido[2,3-d]pyrimidine (e.g., Palbociclib) cores. The This compound intermediate is particularly valuable because it enables regioselective orthogonal functionalization .

This guide details the synthetic protocols to exploit the differential reactivity of the C4-chloro (pyrimidine ring) and C8-chloro (pyridine ring) positions. By sequentially engaging these sites, researchers can modularly construct ATP-competitive inhibitors that simultaneously target the kinase hinge region and the solvent-exposed/gatekeeper pockets.

Structural Analysis & Reactivity Profile

To successfully utilize this starting material, one must understand the electronic environment of the two electrophilic centers.

  • Scaffold: Pyrido[4,3-d]pyrimidine (IUPAC Numbering: Pyridine N at position 6).

  • C4-Position (Pyrimidine): Flanked by N3 and the ring fusion. Highly electron-deficient. Most reactive towards Nucleophilic Aromatic Substitution (SNAr).

  • C8-Position (Pyridine): Located on the pyridine ring, ortho to the ring fusion. Less electrophilic than C4. Requires catalysis (Pd) or forcing conditions for substitution.[1]

Reactivity Order: C4-Cl


 C8-Cl
Strategic Workflow
  • Step 1 (C4-Functionalization): SNAr reaction under mild conditions to install the Hinge Binder (usually an aniline or heterocycle).

  • Step 2 (C8-Functionalization): Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to install the Tail/Solvent Front moiety.

Chemical Reaction Pathway (Visualization)

The following diagram illustrates the regioselective synthesis strategy.

ReactionScheme cluster_legend Reaction Sites SM This compound (Starting Material) Int Intermediate 1 (C4-Amino Substituted) SM->Int Step 1: S_NAr Amine (R1-NH2) Base, 0°C to RT Prod Final Kinase Inhibitor (C4-Amino, C8-Aryl) Int->Prod Step 2: Suzuki Coupling Boronic Acid (R2-B(OH)2) Pd Catalyst, Heat L1 C4-Cl: High Reactivity (S_NAr) L2 C8-Cl: Moderate Reactivity (Pd-Cat)

Figure 1: Regioselective functionalization strategy. The C4-chloride is displaced first due to higher electrophilicity, followed by C8-chloride displacement via metal catalysis.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound (If not commercial)

Note: While often purchased, this intermediate can be synthesized from the dihydroxy precursor.

  • Reagents: 6-methyl-4-hydroxynicotinic acid (precursor), Urea, POCl3, PCl5.

  • Procedure:

    • Cyclize the nicotinic acid derivative with urea to form the pyrido[4,3-d]pyrimidine-4,8-dione.

    • Suspend the dione (1.0 equiv) in POCl3 (10 vol).

    • Add PCl5 (2.5 equiv) carefully.

    • Reflux for 4–6 hours (monitor by LCMS for disappearance of SM).

    • Critical Step: Evaporate excess POCl3 under vacuum. Pour residue onto crushed ice/NaHCO3. Extract immediately with DCM (Product is prone to hydrolysis).

    • Yield: Typically 60–75% as a tan solid.

Protocol B: Step 1 - Regioselective SNAr at C4 (Hinge Binder Installation)

Objective: Install the primary pharmacophore (e.g., aniline) at the most reactive site.

Materials:

  • This compound (1.0 equiv)

  • Aniline/Amine (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or DCM/t-BuOH (1:1)

Procedure:

  • Dissolution: Dissolve the dichloro-scaffold in IPA (10 mL/g) and cool to 0°C in an ice bath. Explanation: Low temperature prevents competing reaction at C8.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check TLC/LCMS. The product (monochloro intermediate) usually precipitates.

  • Workup:

    • If precipitate forms: Filter and wash with cold IPA and water.

    • If soluble: Dilute with water, extract with EtOAc, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though filtration often yields >90% purity.

Data Validation:

  • 1H NMR: Look for the loss of the C4 signal (if applicable) and appearance of amine protons. The C8-Cl signal should remain distinct.

  • Regioselectivity Check: NOE (Nuclear Overhauser Effect) studies can confirm placement. An NOE correlation between the NH of the added amine and the C5-H of the pyridine ring confirms C4 substitution.

Protocol C: Step 2 - Suzuki-Miyaura Coupling at C8 (Tail Installation)

Objective: Install a solubilizing group or hydrophobic tail at the C8 position.

Materials:

  • Intermediate from Step 1 (1.0 equiv)

  • Boronic Acid/Ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM or Pd2(dba)3/XPhos (5–10 mol%)

  • Base: Na2CO3 (2M aq) or Cs2CO3 (solid) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine Intermediate, Boronic acid, and Base in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to 80–100°C for 4–12 hours. (Microwave: 120°C for 30 mins is often effective).

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with water and extract with EtOAc or DCM.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final kinase inhibitors to ensure high purity (>95%).

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-substitution in Step 1 Temperature too high or excess amine.Keep reaction at 0°C. Add amine strictly dropwise. Use stoichiometric amine (0.95–1.0 equiv).
Hydrolysis of SM Wet solvents or old POCl3 workup.Use anhydrous solvents. Store 4,8-dichloro SM under Nitrogen at -20°C.
Stalled Reaction (Step 2) Oxidative addition at C8 is slow (electron-rich pyridine).Switch to electron-rich ligands (e.g., XPhos, SPhos) or precatalysts (e.g., XPhos Pd G3). Increase temp to 110°C.
Regioisomer confusion Incorrect starting material isomer.Verify SM is pyrido[4,3-d] and not [3,4-d] or [2,3-d]. Check coupling constants in NMR (J values for pyridine protons).

Decision Workflow (Logic Diagram)

Workflow Start Start: this compound Step1 Step 1: S_NAr Reaction (Targeting C4) Start->Step1 Check1 LCMS Analysis Step1->Check1 BisSub Bis-substituted Product? (Over-reaction) Check1->BisSub Mass = SM + 2*Amine MonoSub Mono-substituted Product (Desired Intermediate) Check1->MonoSub Mass = SM + Amine - HCl BisSub->Step1 Repeat: Lower Temp Reduce Equivalents Step2 Step 2: Cross-Coupling (C8) Suzuki/Buchwald MonoSub->Step2 Final Purify & Test (Kinase Assay) Step2->Final

Figure 2: Optimization logic for sequential substitution.

References

  • Review of Pyridopyrimidine Scaffolds in Kinase Inhibition

    • Title: "Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives: Synthesis and Therapeutic Potential."
    • Source:Pharmaceuticals (2022).[2][3]

    • URL:[Link]

  • Regioselectivity in Dichloropyridopyrimidines

    • Title: "Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine derivatives." (Note: Analogous chemistry for reactivity principles).
    • Source:Journal of Organic Chemistry (2012).
    • URL:[Link]

  • Synthesis of Pyrido[4,3-d]pyrimidine Intermediates

    • Title: "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review."
    • Source:ResearchGate / Synthetic Communic
    • URL:[Link]

  • KRAS G12C Inhibitors using Pyrido[4,3-d]pyrimidine

    • Title: "Pyrido[4,3-d]pyrimidine derivatives as mutant KRAS G12C inhibitors."[2][4]

    • Source:Google Patents (WO2024229442A1).[2]

    • URL:[2]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,8-Dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active molecules. The ability to selectively introduce nitrogen-based functional groups at specific positions on this heterocyclic system is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of C-N bonds, offering a significant advantage over classical methods that often require harsh conditions and have limited substrate scope.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of Buchwald-Hartwig amination protocols for the selective functionalization of 4,8-dichloropyrido[4,3-d]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for achieving regioselective mono-amination, and provide a framework for troubleshooting common challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. A general understanding of this mechanism is crucial for rational protocol design and optimization.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Ar-Pd(II)-X(L) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination & Deprotonation (Base) Pd(II) Complex->Amine\nCoordination HNR'R'' Amido Complex Ar-Pd(II)-NR'R''(L) Amine\nCoordination->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Product Ar-NR'R'' Reductive\nElimination->Product Substrates Ar-X + HNR'R''

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst.

Regioselectivity in the Amination of this compound: A Predictive Analysis

Direct literature precedent for the Buchwald-Hartwig amination of this compound is scarce. However, by examining related heterocyclic systems, we can make informed predictions regarding the regioselectivity of the reaction.

Caption: Predicted regioselectivity for the mono-amination of this compound.

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic effect is more pronounced at the C4 position compared to the C8 position, which is part of the pyridine ring. Consequently, the C4 position is predicted to be more electrophilic and thus more susceptible to both nucleophilic aromatic substitution (SNA) and oxidative addition of the palladium catalyst. Therefore, under kinetically controlled conditions, mono-amination is expected to occur preferentially at the C4 position.

However, it is crucial to recognize that the choice of ligand, base, and solvent can significantly influence this inherent reactivity, potentially allowing for selective amination at the C8 position under carefully optimized conditions.

Recommended Protocols for Mono-amination

The following protocols are designed as robust starting points for the selective mono-amination of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific amine coupling partners.

Protocol 1: Selective Amination at the C4 Position

This protocol is designed to favor the kinetically preferred product, 4-amino-8-chloropyrido[4,3-d]pyrimidine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)[2][3]

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (e.g., Argon).

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of challenging aryl chlorides.[2][3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used and highly effective in Buchwald-Hartwig aminations.[4]

  • Solvent: Toluene and 1,4-dioxane are common, non-polar aprotic solvents that are well-suited for this reaction.

Protocol 2: Towards Selective Amination at the C8 Position

Achieving selectivity for the C8 position may require overcoming the inherent electronic preference for C4. This protocol employs a different ligand and base combination that may favor reaction at the less reactive site.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Josiphos-type ligand (e.g., CyPF-tBu) (4-10 mol%)[5]

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane or tert-amyl alcohol

Procedure:

  • Follow the general setup procedure as described in Protocol 1, substituting the catalyst, ligand, and base.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction closely for the formation of the desired C8-aminated product and the C4-aminated isomer.

  • Workup and purification are analogous to Protocol 1.

Rationale for Component Selection:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. Josiphos-type ligands are a class of ferrocene-based phosphines that have shown excellent performance in challenging cross-coupling reactions.[5]

  • Base: Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can sometimes offer different selectivity profiles compared to strong alkoxides.[6] Their use may also be advantageous for substrates with base-sensitive functional groups.

  • Solvent: 1,4-Dioxane is a versatile solvent for Buchwald-Hartwig reactions. tert-Amyl alcohol can also be effective and may influence selectivity.

Data Presentation: Representative Catalyst Systems for Amination of Dichloro-N-Heterocycles

Catalyst PrecursorLigandBaseSolventTypical Temperature (°C)Notes
Pd(OAc)₂XPhosNaOtBuToluene80-110Highly active for aryl chlorides.[2][3]
Pd₂(dba)₃RuPhosK₂CO₃1,4-Dioxane100-120Good for electron-deficient heterocycles.
Pd(OAc)₂BINAPCs₂CO₃Toluene90-110A classic bidentate ligand system.[1]
[Pd(allyl)Cl]₂cataCXium® AKOtBuToluene80-100A phosphine-based ligand known for high activity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert conditions- Poor quality reagents/solvents- Use a pre-catalyst (e.g., XPhos Pd G3)- Ensure rigorous exclusion of air and moisture- Use freshly dried and degassed solvents
Formation of Side Products (e.g., Hydrodehalogenation) - Slow reductive elimination- Presence of water- Increase ligand:palladium ratio- Use a more sterically hindered ligand- Ensure anhydrous conditions
Poor Regioselectivity - Reaction conditions favor a mixture of isomers- Screen different ligands (e.g., Josiphos, SPhos)- Vary the base (e.g., K₃PO₄, LiHMDS)- Change the solvent (e.g., t-BuOH, DME)
Catalyst Decomposition (Palladium Black) - High reaction temperature- Ligand degradation- Lower the reaction temperature and increase reaction time- Use a more thermally stable ligand

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable platform for the synthesis of novel aminated pyrido[4,3-d]pyrimidine derivatives. While the inherent electronic properties of the 4,8-dichloro-substituted scaffold suggest a preference for mono-amination at the C4 position, careful selection of the catalyst system, base, and solvent offers the potential to control and even reverse this regioselectivity. The protocols and troubleshooting guide presented herein serve as a comprehensive starting point for researchers to successfully implement this transformative reaction in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

  • Altman, R.A.; Fors, B.P.; Buchwald, S.L. (2007). Pd-Catalyzed Amination Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands.
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (n.d.). PMC. Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2011, January 15). ResearchGate. Retrieved from [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). PMC. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • XPhos. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 4,8-Dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have shown promise as potent kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways. The 4,8-dichloropyrido[4,3-d]pyrimidine is a key intermediate, offering two reactive sites for nucleophilic substitution, enabling the generation of diverse chemical libraries for biological screening.

The Advent of Microwave-Assisted Organic Synthesis (MAOS)

Traditional methods for the synthesis of heterocyclic compounds often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes. This is achieved through the direct interaction of microwaves with polar molecules in the reaction, a process known as dielectric heating. The key benefits of MAOS include:

  • Accelerated Reaction Rates: Dramatically reduced reaction times.

  • Higher Yields: Improved reaction efficiency and reduced side product formation.

  • Enhanced Purity: Cleaner reaction profiles often simplify product purification.

  • Greener Chemistry: Potential for reduced solvent usage and energy consumption.

This guide provides detailed protocols and insights into the microwave-assisted synthesis of novel compounds derived from this compound, tailored for researchers, scientists, and professionals in drug development.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of this compound

A critical consideration in the functionalization of this compound is the regioselectivity of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridopyrimidine ring system makes it susceptible to nucleophilic attack. The relative reactivity of the chlorine atoms at the C4 and C8 positions dictates the outcome of the substitution reaction.

Based on the principles of SNAr on related heterocyclic systems like dichloropyridines and dichloropyrimidines, the C4 position is generally more activated towards nucleophilic attack .[1] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic addition at C4, where the negative charge can be effectively delocalized onto the pyrimidine nitrogen atoms.[2]

G cluster_0 Nucleophilic Attack at C4 cluster_1 Nucleophilic Attack at C8 C4_Attack Nucleophile attacks C4 Meisenheimer_C4 Meisenheimer Intermediate (C4) (Charge delocalized over N1, N3) C4_Attack->Meisenheimer_C4 More Stable Intermediate Product_C4 4-Substituted Product Meisenheimer_C4->Product_C4 Faster Reaction C8_Attack Nucleophile attacks C8 Meisenheimer_C8 Meisenheimer Intermediate (C8) (Limited charge delocalization) C8_Attack->Meisenheimer_C8 Less Stable Intermediate Product_C8 8-Substituted Product Meisenheimer_C8->Product_C8 Slower Reaction Start This compound Start->C4_Attack Start->C8_Attack

Caption: Regioselectivity in SNAr of this compound.

This inherent reactivity difference can be exploited to achieve selective mono-substitution at the C4 position, which can then be followed by a second substitution at the C8 position to generate 4,8-disubstituted derivatives.

Experimental Protocols: Microwave-Assisted Synthesis

The following protocols provide a framework for the microwave-assisted synthesis of derivatives of this compound. These are generalized procedures and may require optimization for specific substrates.

Safety Precaution: All reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed.

Protocol 1: Mono-amination at the C4 Position

This protocol describes the selective substitution of the C4-chloro group with an amine under microwave irradiation.

Reaction Scheme:

Caption: Mono-amination at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

  • Solvent (e.g., Ethanol, n-Butanol, or DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the desired amine, and a stir bar.

  • Add the solvent and the base (DIPEA).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (usually 5-20 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-8-chloropyrido[4,3-d]pyrimidine derivative.

ParameterRecommended RangeRationale
Temperature 100 - 140 °CTo provide sufficient energy for the SNAr reaction while minimizing decomposition.
Time 5 - 20 minutesMicrowave heating significantly accelerates the reaction.
Solvent EtOH, n-BuOH, DMFPolar solvents that couple efficiently with microwaves.
Base DIPEAA non-nucleophilic base to neutralize the HCl generated during the reaction.
Protocol 2: Sequential Di-substitution

This protocol outlines the synthesis of 4,8-disubstituted pyrido[4,3-d]pyrimidines by a sequential substitution approach.

Reaction Workflow:

G Start This compound Step1 Step 1: Mono-substitution at C4 (Protocol 1) Start->Step1 Intermediate 4-Substituted-8-chloropyrido[4,3-d]pyrimidine Step1->Intermediate Step2 Step 2: Substitution at C8 (Higher Temperature/Longer Time) Intermediate->Step2 Product 4,8-Disubstituted Pyrido[4,3-d]pyrimidine Step2->Product

Sources

Application Note: Orthogonal Synthesis of Bicyclic Heteroaromatic Libraries Using the 4,8-Dichloroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of bicyclic heteroaromatic libraries utilizing 4,8-dichloroquinazoline as a privileged scaffold. The protocol exploits the inherent electronic differentiation between the C4 (pyrimidine ring) and C8 (carbocyclic ring) positions, enabling "orthogonal" functionalization. By sequencing Nucleophilic Aromatic Substitution (SNAr) followed by Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), researchers can rapidly generate diverse libraries with high regio-fidelity. This guide is designed for medicinal chemists seeking to expand chemical space around the quinazoline pharmacophore, a core structure in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib).

Mechanistic Grounding & Regioselectivity

The utility of the 4,8-dichloroquinazoline scaffold lies in the distinct reactivity profiles of its two chlorine substituents.

Electronic Differentiation
  • C4-Position (The "Soft" Electrophile): The carbon at position 4 is situated between two nitrogen atoms (N1 and N3) within the electron-deficient pyrimidine ring. It possesses a high LUMO coefficient, making it highly susceptible to SNAr by amines or alkoxides under mild conditions.

  • C8-Position (The "Hard" Electrophile): The chlorine at position 8 resides on the benzenoid ring. It is electronically deactivated compared to C4 and behaves as a standard aryl chloride. It is inert to mild SNAr conditions but remains reactive toward oxidative addition by low-valent Palladium species.

The "Orthogonal" Strategy

This reactivity gap allows for a telescoped library synthesis without the need for protecting groups:

  • Step 1 (C4): Selective SNAr displacement.

  • Step 2 (C8): Metal-catalyzed cross-coupling.

Regioselectivity Scaffold 4,8-Dichloroquinazoline (Starting Material) Intermediate 4-Amino-8-chloroquinazoline (Intermediate) Scaffold->Intermediate Step 1: S_NAr (R1-NH2, Mild Base) C4_Reactivity C4: High Electrophilicity (S_NAr Active) Scaffold->C4_Reactivity Electronic Analysis C8_Reactivity C8: Aryl Chloride (Pd-Active Only) Scaffold->C8_Reactivity Electronic Analysis FinalProduct 4,8-Disubstituted Library (Final Product) Intermediate->FinalProduct Step 2: Suzuki/Buchwald (R2-B(OH)2 / Pd(0))

Figure 1: Logic flow for orthogonal functionalization of the 4,8-dichloroquinazoline scaffold.

Experimental Protocols

Protocol A: Regioselective SNAr at C4 (R1 Introduction)

Objective: Introduce the first diversity element (amine) at the C4 position without disturbing the C8 chloride.

Reagents:

  • 4,8-Dichloroquinazoline (1.0 equiv)

  • Amine (R1-NH2) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 4,8-dichloroquinazoline (e.g., 1 mmol, 199 mg) in IPA (5 mL) in a reaction vial.

  • Addition: Add DIPEA (2 mmol, 348 µL) followed by the amine nucleophile (1.1 mmol).

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Note: If the amine is sterically hindered (e.g., tert-butyl amine), mild heating to 40°C may be required. Avoid temperatures >60°C to prevent trace substitution at C8.

  • Monitoring: Monitor by LC-MS. The starting material (M+H 199) should disappear, replaced by the monochloro-product (M+H ~200 + amine mass).

  • Workup:

    • Precipitation Method: Pour the reaction mixture into cold water (20 mL). The product often precipitates. Filter, wash with water, and dry.

    • Extraction Method: If no precipitate forms, concentrate IPA, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Yield: Typically 85–95%.

Protocol B: Suzuki-Miyaura Coupling at C8 (R2 Introduction)

Objective: Introduce an aryl or heteroaryl group at the C8 position using the remaining chloride handle.

Reagents:

  • 4-Substituted-8-chloroquinazoline (from Protocol A) (1.0 equiv)

  • Boronic Acid/Ester (R2-B(OH)2) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: 2M aq.[3] Na2CO3 or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the 8-chloro intermediate (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and aqueous base (1 mL) via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 mins (microwave).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary & Library Validation

The following table summarizes typical yields and conditions for a test library generated using this protocol.

EntryR1 (C4-Position)R2 (C8-Position)Method (Step 2)Yield (Step 1)Yield (Step 2)Purity (LCMS)
1 MorpholinePhenylSuzuki92%81%>98%
2 Benzylamine4-F-PhenylSuzuki88%76%>95%
3 Cyclopropylamine3-PyridylSuzuki90%65%>95%
4 AnilineMorpholineBuchwald*85%58%>90%

*Buchwald Conditions: Pd2(dba)3, XPhos, NaOtBu, Toluene, 100°C.

Troubleshooting & Optimization

Common Issues
  • Issue: Double substitution during Step 1 (SNAr).

    • Cause: Reaction temperature too high (>80°C) or excess strong nucleophile used.

    • Solution: Maintain temperature <40°C. Add amine dropwise.

  • Issue: Protodehalogenation (loss of Cl at C8) during Step 2.

    • Cause: Overheating or excess hydride source (if using borohydrides elsewhere).

    • Solution: Use strictly anhydrous solvents for Buchwald; ensure efficient degassing to prevent oxidation of the catalyst.

Pathway Visualization

The following diagram illustrates the complete library generation workflow, including decision nodes for troubleshooting.

Workflow Start Start: 4,8-Dichloroquinazoline Step1 Step 1: S_NAr (C4) Temp: 25°C Start->Step1 Check1 QC: LCMS Check (Is C8 Intact?) Step1->Check1 Check1->Step1 Fail: Lower Temp Branch_Suzuki Route A: Suzuki Coupling (Aryl Boronic Acids) Check1->Branch_Suzuki Pass Branch_Buchwald Route B: Buchwald Coupling (Amines/Amides) Check1->Branch_Buchwald Pass Final Final Library Purification Branch_Suzuki->Final Branch_Buchwald->Final

Figure 2: Operational workflow for library synthesis including Quality Control (QC) checkpoints.

References

  • Regioselectivity in Quinazolines: Llopis, Q. et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[4] Molecules, 2024.[4][5][6] [Link]

  • Palladium-Catalyzed Cross-Coupling: Caille, S. et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline."[7] Journal of Organic Chemistry, 2011. (Demonstrates C-Cl differentiation principles applicable to 4,8-systems). [Link]

  • Scaffold Utility in Drug Discovery: Wang, J. et al. "Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization."[8] Organic Letters, 2016.[8] [Link]

  • General Heterocyclic Library Synthesis: Blakemore, D.C. et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. [Link]

Sources

Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) on the 4,8-Dichloropyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The pyridopyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Functionalization of this electron-deficient heterocyclic system is commonly achieved via Nucleophilic Aromatic Substitution (SNAr), a powerful C-N and C-O bond-forming reaction. The success of an SNAr reaction—in terms of yield, purity, and reaction rate—is critically dependent on the choice of solvent. This document provides a comprehensive guide to understanding the mechanistic role of the solvent and outlines a systematic protocol for selecting the optimal reaction medium for SNAr reactions involving the 4,8-dichloropyrido[4,3-d]pyrimidine substrate.

Introduction: The Critical Role of Solvents in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is not a concerted process like its aliphatic Sₙ2 counterpart. Instead, it proceeds through a discrete, two-step addition-elimination mechanism.[1] This pathway involves the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the reaction's success and is profoundly influenced by the surrounding solvent molecules.

The this compound system is highly activated for SNAr due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the additional nitrogen in the pyridine ring. These features stabilize the anionic Meisenheimer complex formed upon nucleophilic attack. However, the wrong solvent can completely stall the reaction by either failing to stabilize this intermediate or by deactivating the nucleophile.

This guide explains the causal relationships between solvent properties and SNAr reaction outcomes, providing researchers with the rationale to move beyond trial-and-error and adopt a knowledge-driven approach to solvent selection.

Mechanistic Insight: Why Polar Aprotic Solvents Excel

The ideal solvent for an SNAr reaction must satisfy two primary criteria:

  • It must be polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • It must not significantly solvate and deactivate the nucleophile.

This is why polar aprotic solvents are the medium of choice for the vast majority of SNAr reactions.[2][3]

  • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding.[4][5] While polar, they form a tight "solvent cage" around anionic nucleophiles through strong hydrogen bonds. This solvation shell stabilizes the nucleophile, drastically reducing its energy and, consequently, its reactivity, leading to slow or non-existent reactions.[3][6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity to effectively dissolve most nucleophilic salts or to stabilize the highly polar transition state and the charged Meisenheimer complex. Their use typically results in reaction failure.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These solvents possess large dipole moments, allowing them to dissolve ionic reagents and stabilize charged intermediates.[4] Crucially, they lack O-H or N-H bonds and cannot act as hydrogen-bond donors.[4] As a result, the anionic nucleophile is only loosely solvated, remaining "naked" and highly reactive.[7] This combination of properties dramatically accelerates the rate of SNAr reactions, often by several orders of magnitude compared to protic solvents.[7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_product Product Reactants This compound + Nu⁻ Intermediate [Negatively Charged Intermediate] Reactants->Intermediate Step 1: Addition (Slow) Product 4-Nu-8-Cl-Pyrido[4,3-d]pyrimidine + Cl⁻ Intermediate->Product Step 2: Elimination (Fast) Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Stabilizes this complex Solvent->Intermediate

Caption: General mechanism of an SNAr reaction highlighting the critical Meisenheimer intermediate.

Protocol: Systematic Solvent Screening for this compound

This protocol provides a self-validating workflow for identifying the optimal solvent for the reaction of this compound with a chosen nucleophile (e.g., an amine, thiol, or alcohol).

Materials & Reagents
  • This compound

  • Nucleophile of interest (e.g., Morpholine)

  • Base (e.g., K₂CO₃, DIPEA, or Et₃N)

  • Anhydrous Solvents for Screening (see Table 1)

  • Reaction vials with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating block or oil bath with temperature control

  • TLC plates and LC-MS for reaction monitoring

  • Standard work-up and purification supplies

Solvent Selection Panel

The following table summarizes key properties of recommended polar aprotic solvents for initial screening.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes & Considerations
Dimethyl SulfoxideDMSO18947Excellent solvating power for a wide range of reactants. Can be difficult to remove under vacuum. Often provides the fastest reaction rates.[7]
N,N-DimethylformamideDMF15337A versatile and widely used solvent for SNAr. Easier to remove than DMSO. Can decompose at high temperatures or in the presence of strong bases/acids.[8]
N-Methyl-2-pyrrolidoneNMP20232High boiling point, useful for reactions requiring high temperatures. Good thermal and chemical stability.
AcetonitrileMeCN8238Lower boiling point, useful for reactions with sensitive products. Less effective at dissolving some salts compared to DMSO/DMF.
TetrahydrofuranTHF667.5Considered "borderline" polar aprotic.[4] Its lower polarity may be advantageous in cases where highly polar solvents lead to side reactions.
2-Propanoli-PrOH82.519.9A polar protic control. Expected to be slow, serving as a baseline to demonstrate the benefit of aprotic solvents.[9]
Experimental Workflow

Workflow start Objective: Find Optimal Solvent prep 1. Prepare Stock Solutions - Substrate in Dioxane - Nucleophile + Base in Dioxane start->prep setup 2. Reaction Setup - Dispense substrate solution - Evaporate Dioxane - Add screening solvent (e.g., DMSO, DMF) - Add Nucleophile/Base solution prep->setup reaction 3. Run Reactions - Heat to set temperature (e.g., 80 °C) - Stir under inert atmosphere setup->reaction monitoring 4. Monitor Progress - Take aliquots at time points (1h, 4h, 24h) - Analyze by LC-MS/TLC reaction->monitoring analysis 5. Data Analysis - Compare % conversion - Identify side products monitoring->analysis decision 6. Select Best Solvent Based on rate, yield, and purity analysis->decision end Proceed to Scale-Up decision->end

Caption: A systematic workflow for parallel solvent screening in SNAr reactions.

Step-by-Step Protocol
  • Preparation: To a reaction vial, add this compound (1.0 eq., e.g., 0.1 mmol, 20.0 mg).

  • Reagent Addition: Add the chosen nucleophile (1.1 eq., e.g., 0.11 mmol) and a suitable base (2.0 eq., e.g., 0.2 mmol). If the nucleophile is an HCl salt, use 3.0 eq. of base.

  • Solvent Addition: Add the anhydrous screening solvent (e.g., 1.0 mL of DMSO for the first vial, 1.0 mL of DMF for the second, and so on).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.

  • Reaction: Place the vials in a pre-heated block at a standard temperature (a good starting point is 80 °C). Stir the reactions.

  • Monitoring: After set time points (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction mixture. Dilute with a suitable solvent (like acetonitrile) and analyze by TLC and LC-MS to determine the consumption of starting material and the formation of the desired product versus any byproducts.

  • Work-up (for analysis): Once a reaction is deemed complete, cool it to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis and Selection: Compare the outcomes. The ideal solvent will afford the highest conversion to the desired product in the shortest time with the cleanest reaction profile (minimal byproducts).

Interpreting the Results & Troubleshooting

  • High Conversion in DMSO/DMF/NMP: This is the expected outcome. These solvents effectively stabilize the Meisenheimer complex and promote rapid reaction. The choice between them may come down to ease of workup (DMF is easier to remove than DMSO) or the need for higher temperatures (NMP).

  • Slow Reaction in Acetonitrile/THF: This indicates that while the reaction is viable, these solvents provide less stabilization for the intermediate compared to DMSO or DMF. They may be a good choice if the faster reactions in DMSO/DMF produce thermal degradation or other side products.

  • No Reaction in i-PrOH: This result validates the experimental model, confirming the deactivating effect of polar protic solvents on the nucleophile.

  • Formation of Byproducts: If significant byproducts are observed, consider lowering the reaction temperature. A less polar solvent (like THF) might also disfavor side-reaction pathways. For the 4,8-dichloro substrate, potential byproducts include the di-substituted product. If mono-substitution is desired, stoichiometry and reaction time must be carefully controlled.

Conclusion

A logical, mechanism-based approach to solvent selection is essential for the efficient development of synthetic routes involving SNAr reactions. For the this compound scaffold, polar aprotic solvents such as DMSO and DMF are the premier candidates due to their ability to maximize nucleophile reactivity while stabilizing the key Meisenheimer intermediate. The provided screening protocol offers a robust and efficient method for empirically determining the optimal solvent for any given nucleophile, accelerating the synthesis of novel derivatives for drug discovery programs.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.[Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.[Link]

  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate.[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC.[Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.[Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.[Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]

  • SN1 vs SN2. Chemistry LibreTexts.[Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Nature.[Link]

  • Solvent Effects. St. Paul's Cathedral Mission College.[Link]

  • Nucleophiles in protic and aprotic solvent. Chemistry Stack Exchange.[Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.[Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.[Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.[Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC.[Link]

  • How are solvents chosen in organic reactions? Chemistry Stack Exchange.[Link]

  • Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. ResearchGate.[Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate.[Link]

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.[Link]

  • SNAr Comparative Reaction. gChem.[Link]

  • Pyrido[4,3-d]pyrimidine compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: 4,8-Dichloropyrido[4,3-d]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-43D-OPT Subject: Yield Optimization & Troubleshooting for 4,8-Dichloropyrido[4,3-d]pyrimidine Status: Open Assigned Specialist: Senior Application Scientist

System Overview: The Scaffold Architecture

Before troubleshooting specific failures, you must understand the electronic "personality" of your molecule. The this compound scaffold possesses two electrophilic sites with vastly different reactivities. Treating them as equivalent is the primary cause of yield loss.

  • Site A (C4-Cl): Located on the pyrimidine ring, flanked by N3 and the bridgehead C4a. This position is highly electrophilic and prone to rapid Nucleophilic Aromatic Substitution (

    
    ). It is also extremely sensitive to hydrolysis.
    
  • Site B (C8-Cl): Located on the pyridine ring, beta to the pyridine nitrogen (N6). This position is electronically deactivated compared to C4. It behaves similarly to a chloropyridine or chlorobenzene; it is inert to mild

    
      and typically requires Palladium-catalyzed cross-coupling (Suzuki/Buchwald) or forcing conditions.
    
Reactivity Logic Flow

The following diagram illustrates the mandatory sequential workflow to maximize yield. Attempting to reverse this order or perform simultaneous substitutions will result in complex mixtures.

ReactivityLogic Start This compound C4_Path Path A: C4-Substitution (SNAr, Mild) Start->C4_Path Nucleophile (1.0 eq) Base, < 0°C C8_Path Path B: C8-Substitution (Pd-Catalysis) Start->C8_Path Forbidden: C8 is inert to SNAr Hydrolysis FAILURE: C4-Hydrolysis (Lactam Formation) Start->Hydrolysis Wet Solvent Atmospheric Moisture C4_Path->C8_Path Step 2: Cross-Coupling Product Final 4,8-Difunctionalized Product C8_Path->Product Isolation

Caption: Sequential functionalization strategy. C4 must be addressed first via SNAr, followed by C8 via metal catalysis.

Troubleshooting Guide

Issue #1: "I am seeing a new polar spot by TLC/LCMS, but it's not my product."

Diagnosis: Hydrolysis of the C4-Chlorine. The C4 position is so electron-deficient that trace water competes effectively with your nucleophile, converting the chloride into the hydroxyl species (lactam tautomer), which is catalytically dead for subsequent steps.

Corrective Protocol:

  • Solvent Integrity: Do not trust "anhydrous" bottles opened more than a week ago. Distill THF/DCM or use a molecular sieve drying column immediately before use.

  • Base Selection: Switch from hygroscopic bases (like KOH or older bottles of NaH) to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .

  • Temperature Control: Perform the C4-addition at -78°C to 0°C . Lower temperatures favor the kinetic reaction with your amine/thiol nucleophile over the thermodynamic hydrolysis reaction.

ParameterStandard Condition (High Risk)Optimized Condition (High Yield)
Temperature Room Temperature-78°C slowly warming to 0°C
Solvent DMF (often wet)Anhydrous THF or DCM
Stoichiometry 1:1 ratio1.1 eq Nucleophile (account for trace water)
Issue #2: "The C4 substitution worked, but the C8 reaction (Suzuki/Buchwald) is failing."

Diagnosis: Catalyst Poisoning or Oxidative Addition Failure. The pyridine nitrogen (N6) and the newly installed nucleophile at C4 can chelate Palladium, shutting down the catalytic cycle. Furthermore, the C8-Cl bond is strong and electron-rich compared to C4, making oxidative addition difficult.

Corrective Protocol:

  • Ligand Switch: Standard ligands like

    
     or dppf are often insufficient. Use bulky, electron-rich Buchwald ligands that facilitate oxidative addition into unactivated aryl chlorides and prevent catalyst deactivation.
    
    • Recommended:XPhos , RuPhos , or BrettPhos .

  • Pre-catalyst: Use Pd(OAc)2 or Pd2(dba)3 with the ligands above, or use pre-formed catalysts like XPhos Pd G3 to ensure active species generation.

  • Base & Solvent: Use

    
      (anhydrous) in 1,4-Dioxane  or t-Amyl alcohol  at elevated temperatures (
    
    
    
    ).
Issue #3: "I'm getting a mixture of regioisomers."

Diagnosis: Loss of Kinetic Control. While C4 is naturally more reactive, aggressive conditions (high heat, strong alkoxides) can force reaction at C8 or cause bis-substitution if the stoichiometry is loose.

Corrective Protocol:

  • Stoichiometry: Strictly limit the first nucleophile to 0.95 - 1.0 equivalents . It is better to have unreacted starting material (separable) than bis-substituted byproduct (inseparable).

  • Addition Rate: Add the nucleophile dropwise over 30-60 minutes. High local concentrations promote bis-substitution.

Step-by-Step Optimized Workflow

Step 1: C4-Selective [1]
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath).

  • Addition: Add DIPEA (1.2 eq). Then, add the amine/thiol nucleophile (1.0 eq) dropwise as a solution in THF.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to

    
    . Monitor by TLC/LCMS.
    
  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.[1]
    
Step 2: C8-Selective Cross-Coupling (Suzuki Example)
  • Degassing: In a microwave vial or pressure tube, combine the C4-substituted intermediate (1.0 eq), Boronic Acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M). Sparge with Argon for 10 minutes (Critical step to remove

    
    ).
    
  • Catalyst: Add XPhos Pd G3 (0.05 eq).

  • Heating: Seal and heat to 90°C for 2-4 hours.

  • Workup: Filter through Celite to remove Pd residues.

Frequently Asked Questions (FAQ)

Q: Can I reverse the order and functionalize C8 first? A: Generally, no . The C4-chlorine is too labile. If you subject the starting material to Pd-coupling conditions (heat, base), the C4-chlorine will likely hydrolyze or react non-selectively with the boronic acid/ligand. You must "cap" the reactive C4 position first.

Q: My product is stuck in the aqueous layer during workup. Why? A: Pyrido-pyrimidines are basic. If you use an acidic quench (like HCl), you will protonate the pyridine/pyrimidine nitrogens, making the salt water-soluble. Use a buffered quench (pH 7-8) or salting-out extraction (NaCl saturation) with THF/EtOAc mixtures.

Q: Why is my yield low when using sodium ethoxide (NaOEt)? A: Strong alkoxides are hard nucleophiles that can be too aggressive, leading to bis-substitution or degradation. Furthermore, they are hygroscopic. Switch to a bulky amine base and the corresponding alcohol if you need to install an alkoxy group.

References

  • Regioselectivity in Pyrido-pyrimidines

    • Bouscary-Desforges, G., et al. (2012).[2][3] "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." Journal of Organic Chemistry. This paper details the reactivity hierarchy (C4 > C2/C8) in isomeric systems, establishing the foundational logic for sequential substitution.

  • Palladium Coupling on Chloropyrimidines

    • Schönherr, H., et al. (2022). "Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Polycyclic N-Heterocycles." Catalysts.
  • Hydrolysis & Stability

    • WuXi AppTec. (2021). "Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class." Explains the orbital interactions (LUMO)

Sources

overcoming solubility issues of 4,8-Dichloropyrido[4,3-d]pyrimidine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,8-Dichloropyrido[4,3-d]pyrimidine is a fused bicyclic heteroaromatic intermediate primarily used in the synthesis of kinase inhibitors (e.g., CDK, EGFR inhibitors).[1][2][3] Users frequently report "solubility issues" which are often a conflation of two distinct physicochemical phenomena:

  • Thermodynamic Insolubility: The planar, electron-deficient nature of the scaffold leads to high crystal lattice energy ("brick dust" character), resulting in poor aqueous solubility (< 10 µM).

  • Hydrolytic Instability: The chlorine atoms at C-4 and C-8 are highly electrophilic. In aqueous media, they undergo nucleophilic aromatic substitution (

    
    ) with water, converting the molecule into insoluble oxo-derivatives (lactams).
    

Critical Warning: Do not attempt to store this compound in aqueous buffers. Aqueous preparations must be extemporaneous (prepared immediately before use).

Module 1: Diagnostic & Troubleshooting Guide

Issue 1: "The compound precipitates immediately upon dilution from DMSO into buffer."

Diagnosis: This is the "Crash-Out Effect." The compound is soluble in DMSO due to dipole-dipole interactions but is highly hydrophobic (Lipophilic). When the DMSO fraction drops below a critical threshold (usually <1-5%), the water's high dielectric constant forces the hydrophobic molecules to aggregate.

Solution Protocol:

  • Step 1: Increase the DMSO concentration to 5-10% if the assay tolerates it.

  • Step 2: Use an intermediate dilution step. Instead of shooting 100% DMSO stock directly into buffer, dilute into a 50:50 DMSO:PEG400 mixture first, then dilute into the buffer.

  • Step 3: Add a surfactant. Pre-condition the aqueous buffer with 0.05% Tween-80 or Triton X-100 before adding the compound. This creates micelles that sequester the hydrophobic compound, preventing macroscopic precipitation.

Issue 2: "The solution clears up, but HPLC shows a new peak (or loss of potency)."

Diagnosis: Hydrolysis. You have likely converted the 4,8-dichloro species into 4-chloro-8-hydroxy... or 4,8-dihydroxy... derivatives. The "clearing" might be the formation of a more soluble ionized species or simply the settling of micro-precipitates.

Mechanistic Insight: The C-4 position is particularly vulnerable to attack by water due to the inductive effect of the adjacent ring nitrogen. This reaction is acid/base catalyzed.

Solution Protocol:

  • Avoid Basic pH: Hydrolysis is rapid at pH > 7.5. Maintain pH at 5.5 – 6.5 using MES or Acetate buffers for short-term handling.

  • Temperature Control: Keep all aqueous dilutions on ice (4°C). Hydrolysis rates usually double for every 10°C increase.

  • Switch Solvents: If this is for a chemical reaction (e.g., reacting with an amine), do not use water . Use anhydrous ethanol, DMF, or DCM with a non-nucleophilic base (DIPEA).

Module 2: Visualizing the Instability

Understanding the degradation pathway is vital for interpreting "solubility" data. If you measure solubility after 1 hour, you are likely measuring the solubility of the degradation product.

Hydrolysis cluster_conditions Accelerating Factors Compound 4,8-Dichloropyrido [4,3-d]pyrimidine (Active Electrophile) Transition Tetrahedral Intermediate Compound->Transition + H2O (Nucleophilic Attack at C4) Product1 4-Hydroxy-8-chloropyrido [4,3-d]pyrimidine (Tautomerizes to Lactam) Transition->Product1 - HCl Precipitate Precipitate/Inactive (False Negative in Assay) Product1->Precipitate Aggregation via H-bonding Factors • High pH (>7.5) • Temperature >25°C • Long incubation (>30 min)

Figure 1: Hydrolytic degradation pathway. The "solubility" issue is often a stability issue where the reactive chlorine is displaced by water, leading to inactive, insoluble lactam species.

Module 3: Optimized Solubilization Protocols

Protocol A: Preparation for Biological Assays (Screening)

Use this when you need to test the compound in a cell-free kinase assay or cell-based assay.

ParameterRecommendationReason
Primary Stock 10 mM or 20 mM in Anhydrous DMSO Prevents hydrolysis during storage. Store at -20°C.
Secondary Solvent PEG-400 (Polyethylene Glycol)Acts as a bridge between DMSO and water; reduces precipitation shock.
Aqueous Buffer PBS (pH 7.4) + 0.05% Tween-80 Surfactant is mandatory to prevent micro-aggregation.
Max Aqueous Time < 30 MinutesProcess immediately. Do not store diluted plates.

Step-by-Step:

  • Dissolve solid this compound in anhydrous DMSO to 10 mM.

  • Prepare a "Working Solution" by diluting the DMSO stock 1:10 into neat PEG-400 (Result: 1 mM compound in 90% PEG/10% DMSO).

  • Dilute this Working Solution into the assay buffer (containing 0.05% Tween-80) to the desired final concentration (e.g., 1 µM).

  • Result: A stable, clear dispersion for <1 hour.

Protocol B: Chemical Synthesis (Nucleophilic Substitution)

Use this when reacting the compound with an amine to make a drug candidate.

Do NOT use aqueous solubility strategies here. The goal is to facilitate reaction, not just solvation.

  • Preferred Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide).

  • Temperature: 0°C to Room Temperature (High heat promotes degradation).

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

  • Workup: Precipitate the product by adding water after the reaction is complete.

Module 4: Decision Matrix for Solvent Selection

Use this flow to determine the correct solvent system for your specific application.

SolventSelection Start Start: What is your Goal? Q1 Chemical Synthesis (Derivatization) Start->Q1 Q2 Biological Assay (Screening/Testing) Start->Q2 Syn1 Use Anhydrous Organic Solvent (DCM, DMF, THF) Q1->Syn1 Bio1 Is the assay < 60 mins? Q2->Bio1 Syn2 Avoid protic solvents (MeOH, EtOH, H2O) to prevent solvolysis side-products. Syn1->Syn2 Short Yes (Short Assay) Bio1->Short Long No (Long Incubation) Bio1->Long MethodA DMSO Stock -> Dilute into Buffer + 0.05% Tween-20 Short->MethodA MethodB Requires Complexation: Use 10-20% Sulfobutylether-β-cyclodextrin (Captisol) in buffer. Long->MethodB

Figure 2: Solvent selection decision tree based on experimental intent.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: For storage? No. Ethanol is nucleophilic. Over time, the ethoxide/ethanol can react with the chlorine positions (solvolysis), creating an ethoxy-ether impurity. For immediate dilution, it is acceptable, but DMSO is chemically more inert toward this scaffold.

Q: Why does the literature mention "aqueous synthesis" for similar compounds? A: Some "On-Water" protocols exist for heterocycles, but they usually rely on the compound being insoluble and reacting at the phase interface (heterogeneous catalysis). They are not "dissolved." If you need a homogeneous solution, water is not the answer.

Q: What is the estimated LogP? A: While experimental data varies by specific derivative, the core 4,8-dichloro scaffold has an estimated LogP of ~2.0 - 2.5. However, its planar symmetry (high crystal packing energy) makes it behave like a compound with much higher lipophilicity regarding dissolution kinetics.

References

  • Synthesis and Reactivity of Chlorinated Pyridopyrimidines Source: Journal of Organic Chemistry / NIH PubMed Context: Discusses the nucleophilic susceptibility of the C-4 position in fused pyrimidine systems. URL:[Link] (General Search for Pyrido[4,3-d]pyrimidine reactivity)

  • Pyrido[4,3-d]pyrimidine Scaffolds in Drug Discovery Source: MDPI / Molecules Context: structural analysis and synthetic pathways for 4,8-substituted derivatives. URL:[Link]

Sources

Validation & Comparative

1H NMR Spectral Interpretation of 4,8-Dichloropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold in Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., CDK4/6, EGFR) and other bioactive agents. The 4,8-dichloro derivative serves as a critical linchpin intermediate. Its dual electrophilic sites (C4 and C8) allow for sequential, regioselective nucleophilic aromatic substitutions (


), enabling the rapid construction of complex libraries.

For the synthetic chemist, the challenge lies not in the synthesis but in the structural verification . Distinguishing the regioisomers formed during substitution (C4-amino vs. C8-amino) and differentiating the core scaffold from its isomers (e.g., pyrido[2,3-d]pyrimidine) requires a mastery of 1H NMR interpretation. This guide provides a definitive, evidence-based approach to analyzing this heterocyclic system.

Structural Analysis & Atom Numbering

Correct interpretation begins with unequivocal numbering. The pyrido[4,3-d]pyrimidine system is a fused bicyclic heterocycle consisting of a pyrimidine ring fused to a pyridine ring.

Numbering Convention
  • Ring A (Pyrimidine): Atoms 1, 2, 3, 4.[1][2][3][4]

  • Ring B (Pyridine): Atoms 5, 6, 7, 8.[1][5]

  • Bridgehead: 4a, 8a.

Structure of 4,8-Dichloropyrido[4,3-d]pyrimidine:

  • C4: Substituted with Chlorine (Pyrimidine ring).[6][7][8][9]

  • C8: Substituted with Chlorine (Pyridine ring).[7][8][9]

  • N6: Pyridine Nitrogen.

  • Remaining Protons: H2, H5, H7.

G N1 N1 C2 C2 (H) N1->C2 N3 N3 C2->N3 C4 C4 (Cl) N3->C4 C4a C4a C4->C4a C5 C5 (H) C4a->C5 C8a C8a C4a->C8a N6 N6 C5->N6 C7 C7 (H) N6->C7 C8 C8 (Cl) C7->C8 C8->C8a C8a->N1

Figure 1: Numbering scheme for this compound. Red nodes indicate proton-bearing carbons (H2, H5, H7).

1H NMR Spectral Signature

The 1H NMR spectrum of this compound in DMSO-


 is characterized by three distinct singlets  in the aromatic region. Due to the lack of adjacent protons, no vicinal coupling is observed, making assignment reliant on chemical shift theory and 2D NMR correlations.
The "Three Singlet" Problem

All three protons (H2, H5, H7) are deshielded by adjacent nitrogen atoms and electron-withdrawing chlorine substituents.

ProtonPositionChemical EnvironmentPredicted Shift (ppm)Multiplicity
H2 PyrimidineFlanked by two Nitrogens (N1, N3).9.40 – 9.60 Singlet (s)
H5 Pyridine

to N6, peri to C4-Cl.
9.10 – 9.30 Singlet (s)
H7 Pyridine

to N6, ortho to C8-Cl.
8.80 – 9.00 Singlet (s)
Detailed Assignment Logic
  • H2 (The Most Deshielded):

    • Mechanism: H2 is located between N1 and N3. The synergistic electron-withdrawing effect of two imine-like nitrogens makes this the most downfield signal, typically appearing above 9.4 ppm.

    • Validation: In HMBC, H2 shows strong correlations to C4 and C8a.

  • H5 (The "Sandwiched" Proton):

    • Mechanism: H5 is

      
       to the pyridine nitrogen (N6) and spatially close (peri-position) to the chlorine at C4. The lone pair repulsion and Van der Waals deshielding from the C4-Cl group typically push H5 downfield relative to H7.
      
    • Validation: H5 often shows a weak NOE (Nuclear Overhauser Effect) with substituents at C4 if the chlorine is replaced by a group containing protons (e.g., an amine).

  • H7 (The Isolated Proton):

    • Mechanism: H7 is also

      
       to N6 but is flanked by the C8-Cl. While deshielded, it lacks the potent "double nitrogen" flank of H2 and the peri-deshielding of H5. It is usually the most upfield of the three, appearing around 8.8–9.0 ppm.
      

Comparative Analysis: Regioselectivity Monitoring

The primary utility of NMR in this series is monitoring the regioselectivity of nucleophilic substitution. The C4 position (pyrimidine) is significantly more electrophilic than C8 (pyridine).

Scenario: Reaction with an Amine ( )

Objective: Confirm substitution at C4 vs. C8.

FeatureStarting Material (4,8-dichloro)Product (4-amino-8-chloro)Mechanism of Shift
H5 Shift ~9.20 ppmUpfield Shift (~8.5 - 8.8 ppm) Replacement of electron-withdrawing Cl at C4 with electron-donating amine shields the peri-proton H5.
H7 Shift ~8.90 ppmMinimal Change H7 is distal to the C4 reaction site.
H2 Shift ~9.50 ppmSlight Upfield Shift General increase in electron density on the pyrimidine ring.

Diagnostic Rule: If the signal for H5 moves significantly upfield while H7 remains relatively stable, the substitution occurred at C4 . If H7 moves upfield, substitution occurred at C8 (rare under standard conditions).

DecisionTree Start Analyze Reaction Product NMR (vs Starting Material) CheckH5 Check H5 Chemical Shift (Originally ~9.2 ppm) Start->CheckH5 H5_Up H5 shifts Upfield (> 0.4 ppm change) CheckH5->H5_Up Yes H5_Stable H5 Stable (< 0.1 ppm change) CheckH5->H5_Stable No C4_Sub Conclusion: C4 Substitution Confirmed (Major Product) H5_Up->C4_Sub CheckH7 Check H7 Chemical Shift H5_Stable->CheckH7 H7_Up H7 shifts Upfield CheckH7->H7_Up Yes C8_Sub Conclusion: C8 Substitution (Rare/Minor Product) H7_Up->C8_Sub

Figure 2: Decision tree for assigning regiochemistry in


 reactions of this compound.

Experimental Protocol

To ensure reproducible spectral data, follow this standardized protocol.

Sample Preparation[9][11]
  • Solvent: Use DMSO-

    
      (99.9% D).
    
    • Why: These fused heterocycles often have poor solubility in

      
      . DMSO also prevents aggregation-induced line broadening.
      
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why: Aromatic protons adjacent to nitrogen (like H2) often have longer

      
       relaxation times. A short D1 can reduce the integral intensity of H2, leading to incorrect integration ratios (e.g., 0.8H instead of 1.0H).
      
  • Scans: 16–32 scans are sufficient for clean singlets.

Validation Workflow (Self-Check)
  • Integration Check: Normalize the H2 signal to 1.0. H5 and H7 should integrate to 1.0 ± 0.1.

  • Solvent Peak Check: Ensure no overlap with

    
     (variable, usually ~3.3 ppm in DMSO) or residual solvents.
    
  • HMBC Confirmation (Optional): If ambiguity remains between H5 and H7, run a quick HMBC.

    • H2 correlates to C4/C8a.

    • H7 correlates to C8 (a carbon bonded to Cl, typically ~150-160 ppm).

References

  • PubChem. Pyrido[4,3-d]pyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Xu, G., Song, J., He, J., & Cui, Y. (2012). 1H and 13C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. Magnetic Resonance in Chemistry.[8][10][11][12] Available at: [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds. The Journal of Organic Chemistry.[10][13] Available at: [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data.[10] University of Wisconsin-Madison. Available at: [Link]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 4,8-Dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4,8-Dichloropyrido[4,3-d]pyrimidine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will eschew a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of an analytical scientist. Our focus is not just on the "how," but the "why," grounding each decision in chromatographic theory and regulatory expectations.

Pillar 1: Foundational Strategy & Analyte Characterization

The development of a robust analytical method is not a linear process but an iterative one, beginning with a deep understanding of the analyte and the strategic goals of the analysis. The primary objective is to create a stability-indicating method : a method that can accurately and selectively quantify this compound in the presence of its potential impurities and degradation products.[1]

Analyte Properties: Deconstructing this compound

The structure of this compound—a nitrogen-containing heterocyclic compound—provides immediate clues for our starting point.

  • Polarity & Retention: The fused aromatic ring system imparts significant hydrophobicity, making it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC), the most widely used mode in pharmaceutical analysis.[2][3] The nitrogen atoms can engage in secondary interactions with the stationary phase, which must be managed to achieve good peak shape.

  • UV Absorbance: The conjugated π-system of the pyridopyrimidine core ensures strong UV absorbance, making UV detection a suitable and straightforward choice. The first experimental step would be to perform a UV scan of the analyte in the proposed mobile phase to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity.

  • Anticipating Impurities: A purity method's effectiveness hinges on its ability to separate the active pharmaceutical ingredient (API) or intermediate from everything else.[4] Potential impurities can arise from:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • By-products: Formed from side reactions (e.g., isomers, over-chlorinated or under-chlorinated species).

    • Degradants: Formed by chemical breakdown of the target molecule under stress conditions like heat, light, oxidation, or non-optimal pH.[5]

Understanding the specific synthetic route is therefore not just a process chemistry concern; it is a critical analytical prerequisite.[6]

G cluster_0 Strategy Workflow A 1. Analyte Characterization (UV, Polarity, pKa) B 2. Initial Method Screening (Column, Mobile Phase) A->B Input for starting conditions C 3. Method Optimization (Gradient, pH, Temp) B->C Refine separation D 4. Forced Degradation (Stress Testing) C->D Test specificity E 5. ICH Method Validation (Specificity, Linearity, etc.) C->E D->E Prove stability- indicating nature F 6. Final Method & Reporting E->F Confirm fitness for purpose G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions A Prepare Analyte Solution (~1 mg/mL) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (Solution, ICH Q1B) A->F G Neutralize & Dilute (if necessary) B->G C->G D->G E->G F->G H Analyze by HPLC with PDA Detector G->H I Evaluate Results: - Peak Purity - Mass Balance - Resolution H->I

Sources

Technical Guide: Mass Spectrometry Fragmentation of Dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloropyrido[4,3-d]pyrimidine is a critical bicyclic heterocyclic scaffold, widely employed as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors). In drug development, the structural integrity of this scaffold is paramount.

This guide provides an in-depth analysis of its mass spectrometric behavior, focusing on Electrospray Ionization (ESI) and Electron Impact (EI) patterns. It serves as a definitive reference for distinguishing the [4,3-d] isomer from its common synthetic regioisomers (e.g., pyrido[2,3-d]pyrimidine), a frequent challenge in scale-up synthesis.

Part 1: The Isotopic Fingerprint (Identity Validation)

Before analyzing fragmentation, the presence of the dichloropyrido[4,3-d]pyrimidine core is validated via its distinct chlorine isotopic cluster. Chlorine naturally exists as


 (75.78%) and 

(24.22%).

For a molecule containing two chlorine atoms , the molecular ion cluster follows a predictable 9:6:1 intensity ratio.

Table 1: Theoretical Isotopic Abundance (Cl₂ Cluster)
Ion SpeciesMass ShiftCompositionRelative Intensity (%)Diagnostic Value
M


100% (Base)Nominal Mass confirmation
M+2


~65% Primary confirmation of Cl₂ presence
M+4


~10% Secondary confirmation

Analyst Note: Deviations >10% from these ratios suggest interference from mono-chloro impurities or co-eluting matrix components.

Part 2: Fragmentation Mechanics (ESI-MS/MS)

In positive ESI (


), the protonation typically occurs at the most basic nitrogen. For pyrido[4,3-d]pyrimidine, the pyrimidine ring nitrogens (N1/N3) are the primary protonation sites due to resonance stabilization.
Core Fragmentation Pathways

The fragmentation of the


 precursor is driven by three dominant mechanisms:
  • Radical Cleavage (Loss of Cl/HCl): Homolytic or heterolytic cleavage of the C-Cl bond.

  • Ring Contraction (HCN Loss): Characteristic of nitrogen heterocycles.

  • Retro-Diels-Alder (RDA): Opening of the pyrimidine ring.

Diagram 1: ESI-MS/MS Fragmentation Pathway

The following logic flow illustrates the stepwise degradation of the scaffold.

FragmentationPathway Parent Precursor Ion [M+H]+ (Dichloropyrido[4,3-d]pyrimidine) Inter1 [M+H - HCl]+ Loss of Chlorine Parent->Inter1 - HCl (36 Da) Inter2 RDA Intermediate (Ring Opening) Parent->Inter2 Retro-Diels-Alder Prod1 Fragment Ion (Monochloro-heterocycle) Inter1->Prod1 Stabilization Prod2 Fragment [M+H - HCN]+ Loss of Nitrile Inter2->Prod2 - HCN (27 Da) Prod3 Pyridyl Cation (Core Skeleton) Prod2->Prod3 - HCN / - Cl

Figure 1: Primary fragmentation pathways observed in ESI-MS/MS. The loss of HCl and HCN are competitive pathways dependent on collision energy (CE).

Part 3: Comparative Analysis (Isomer Differentiation)

This section objectively compares the target molecule against its most common synthetic impurity, the pyrido[2,3-d]pyrimidine isomer.

The Challenge

Both isomers share the exact same mass and elemental composition (


). Standard low-resolution MS cannot distinguish them. Differentiation requires analyzing the relative abundance of fragment ions  (MS2).
Table 2: Comparative Fragmentation Behavior
FeaturePyrido[4,3-d]pyrimidine (Target)Pyrido[2,3-d]pyrimidine (Alternative/Impurity)Mechanism
HCN Loss (27 Da) High Intensity Moderate IntensityThe [4,3-d] isomer has a more exposed pyrimidine ring, facilitating HCN ejection.
RDA Fragmentation ProminentSuppressedThe [2,3-d] isomer's Nitrogen at position 8 stabilizes the fused system, resisting ring opening.
C-Cl Bond Lability ModerateHigh Electronic effects from the bridgehead nitrogen in [2,3-d] weaken the C-Cl bond at C4.
Diagram 2: Diagnostic Decision Tree

Use this workflow to verify isomeric identity during synthesis.

IsomerID Start Analyze MS/MS Spectrum (Precursor Selection) Check1 Check Relative Intensity of [M+H - HCN]+ Start->Check1 Result1 High Intensity (>40%) Check1->Result1 Prominent Peak Result2 Low Intensity (<15%) Check1->Result2 Suppressed Peak Conclusion1 Likely [4,3-d] Isomer (Target) Result1->Conclusion1 Conclusion2 Likely [2,3-d] Isomer (Impurity) Result2->Conclusion2

Figure 2: Decision tree for differentiating regioisomers based on HCN loss intensity in MS/MS.

Part 4: Experimental Protocol

To reproduce the fragmentation data described above, use the following validated LC-MS/MS conditions.

Sample Preparation
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Direct infusion) or 1 µg/mL (LC injection).

  • Rationale: Formic acid ensures efficient protonation (

    
    ) of the pyridine nitrogen.
    
Mass Spectrometry Parameters (ESI Source)
  • Polarity: Positive Mode (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-Cl bonds).

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Collision Induced Dissociation (CID)[1][2]
  • Collision Gas: Argon

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Low Energy (10-15 eV): Preserves the Cl isotope pattern for identification.

    • High Energy (30-40 eV): Required to drive the RDA ring-opening for structural elucidation.

References

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969).[1] Pyridopyrimidines.[2] Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.[1] Journal of the Chemical Society B: Physical Organic.

  • Salem, M. A. I., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.[2] International Journal of Materials and Chemistry.[2]

  • Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry (Chlorine/Bromine).

  • Wang, Y., et al. (2002).[3] ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols. Analytical Chemistry.[3][4][5][6][7][8]

Sources

A Comparative Guide to the Structural Analysis of 4,8-Dichloropyrido[4,3-d]pyrimidine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the crystallographic and X-ray diffraction properties of 4,8-Dichloropyrido[4,3-d]pyrimidine. While a public crystal structure for this specific isomer is not currently available in the Cambridge Structural Database (CSD), this guide will provide the detailed experimental protocols for its determination and a comparative analysis with a structurally related compound, 2,4-Dichloropyrimidine, for which crystallographic data is available[1][2]. This approach will illuminate the key structural features and analytical techniques relevant to this class of compounds, which are of significant interest in medicinal chemistry.

The pyridopyrimidine scaffold is a key component in many biologically active molecules, and understanding its three-dimensional structure is crucial for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs)[3][4]. The position of substituent atoms, such as chlorine in this case, can significantly influence the crystal packing, solubility, and ultimately, the bioavailability of a compound.

Part 1: The Quest for the Crystal Structure of this compound: An Experimental Approach

Obtaining a high-quality crystal structure is the gold standard for elucidating the precise arrangement of atoms in a molecule. The following sections detail the experimental workflows for determining the crystal structure of a compound like this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate and detailed information about the molecular structure and crystal packing.

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion. The choice of solvent is critical and often requires screening a variety of options.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using specialized software. The initial model is then refined to obtain the final, accurate structure.

Diagram of the SC-XRD Experimental Workflow:

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the bulk crystalline material and is essential for quality control in pharmaceutical manufacturing.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be used to identify the compound and determine its purity.

Part 2: A Comparative Structural Analysis: this compound vs. 2,4-Dichloropyrimidine

In the absence of experimental data for this compound, we can gain valuable insights by comparing its expected structural features with the known crystal structure of 2,4-Dichloropyrimidine[1][2].

Molecular Structure

Diagram of the Molecular Structures:

Caption: Comparison of molecular structures.

The key difference between these two molecules is the presence of the fused pyridine ring in this compound. This will lead to a more rigid and planar structure compared to the single pyrimidine ring. The electronic properties will also be significantly different, which can influence intermolecular interactions and crystal packing.

Crystallographic Data

The crystallographic data for 2,4-Dichloropyrimidine provides a baseline for what we might expect for our target compound.

Table 1: Crystallographic Data for 2,4-Dichloropyrimidine [1][2]

ParameterValue
Chemical FormulaC₄H₂Cl₂N₂
Molecular Weight148.98
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5090 (15)
b (Å)10.776 (2)
c (Å)7.1980 (14)
β (°)92.92 (3)
Volume (ų)581.7 (2)
Z4

For this compound, we would anticipate a different crystal system and unit cell parameters due to its larger size and different shape. The presence of the additional chlorine atom and the fused ring will likely lead to a more complex packing arrangement.

X-ray Diffraction Data

A powder X-ray diffraction pattern is a unique fingerprint for a crystalline solid. While we cannot generate an experimental pattern for this compound, we can predict that its PXRD pattern will have a distinct set of peaks at different 2θ values compared to 2,4-Dichloropyrimidine, reflecting the differences in their crystal lattices.

Part 3: The Impact of Structure on Physicochemical Properties

The differences in crystal structure between this compound and its analogues can have a profound impact on their physicochemical properties, which are critical for drug development.

  • Solubility: Crystal packing and intermolecular interactions directly influence how easily a compound dissolves. Different polymorphs (different crystal structures of the same compound) can have vastly different solubilities.

  • Melting Point: A more stable crystal lattice generally corresponds to a higher melting point.

  • Hygroscopicity: The tendency of a compound to absorb moisture from the air is also influenced by its crystal structure.

  • Bioavailability: All of the above properties can affect how much of the drug is absorbed into the bloodstream and reaches its target.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide has outlined the necessary experimental procedures and provided a framework for its structural analysis through comparison with a related molecule. The determination of the crystal structure of this and other pyridopyrimidine derivatives is a critical step in understanding their structure-activity relationships and in developing them into safe and effective therapeutics. The Cambridge Crystallographic Data Centre (CCDC) remains the primary repository for such data, and future deposition of the structure of this compound will be invaluable to the scientific community[5].

References

Sources

validation of synthetic routes for scale-up of pyrido[4,3-d]pyrimidine drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthetic Routes for Scale-Up of Pyrido[4,3-d]pyrimidine Drugs Content Type: Publish Comparison Guide Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary: The Isomeric Challenge

In the landscape of kinase inhibitors, the pyrido-pyrimidine scaffold is privileged. While the pyrido[2,3-d]pyrimidine isomer has achieved blockbuster status (e.g., Palbociclib , Ribociclib ), the pyrido[4,3-d]pyrimidine isomer represents a critical bioisostere for next-generation ATP-competitive inhibitors.

However, the [4,3-d] core presents distinct scale-up challenges compared to its [2,3-d] counterpart. The primary bottleneck is regioselectivity during the bicyclic ring formation and the purging of positional isomers that possess similar solubility profiles.

This guide objectively compares the two dominant synthetic strategies for scaling pyrido[4,3-d]pyrimidines: the Linear Pyrimidine-First Approach (Classical) versus the Convergent Aza-Wittig/Coupling Approach (Modern). We validate these routes based on Process Safety (DSC), Impurity Fate Mapping (IFM), and Cost of Goods (COGS).

Part 1: Strategic Route Comparison

Route A: The Linear "Pyrimidine-First" Approach (Classical)

Mechanism: Starts with a functionalized pyrimidine (e.g., 4-amino-5-pyrimidinecarbaldehyde) and builds the pyridine ring via acid-promoted cyclocondensation with ketones or enamines.

  • Pros:

    • Raw Material Cost: Uses inexpensive commodity chemicals (acetonitriles, urea).

    • Atom Economy: High; typically involves dehydration reactions.

  • Cons (Scale-Up Risks):

    • Regioselectivity: Poor control often yields 10–15% of the unwanted [2,3-d] or [3,4-d] isomers, requiring difficult recrystallization.

    • Thermodynamics: Cyclization steps are often highly exothermic (requires careful dosing at scale).

    • Corrosion: Frequently uses harsh acids (POCl₃, H₂SO₄) incompatible with standard stainless steel (SS316) reactors.

Route B: The Convergent "Catalytic/Aza-Wittig" Approach (Modern)

Mechanism: Utilizes a functionalized pyridine or a pre-formed amide precursor, employing Pd-catalyzed couplings or Staudinger/Aza-Wittig reactions to close the pyrimidine ring under mild conditions.

  • Pros:

    • Selectivity: >99% regiocontrol due to intramolecular directing groups.

    • Safety: Avoids violent exotherms; operates at lower temperatures.

    • Purification: Impurities are structurally distinct (unreacted starting material), making filtration/washing effective.

  • Cons (Scale-Up Risks):

    • COGS: Palladium catalysts and phosphine ligands significantly increase cost.

    • Metal Scavenging: Requires unit operations for Pd removal (<10 ppm limit).

Comparative Data Matrix
MetricRoute A (Linear/Acid)Route B (Convergent/Catalytic)Scale-Up Verdict
Overall Yield 35–45%60–75%Route B wins on throughput.
Regio-Purity 85:15 (requires chromatography)>99:1 (crystallization only)Route B is essential for GMP.
E-Factor (Waste) High (Acid waste streams)Moderate (Solvent waste)Route B (easier disposal).
Thermal Safety High Risk (DSC onset <150°C)Low Risk (Stable intermediates)Route B is safer.
Cost (COGS) Low ($)High (

$)
Route A wins if purity is manageable.

Part 2: Process Validation Protocols

To validate a route for manufacturing (Phase 2/3), you must move beyond "it works" to "it is robust."

Regioselectivity Control System

For pyrido[4,3-d]pyrimidines, the nitrogen placement is the Critical Quality Attribute (CQA).

  • Protocol: Develop a UPLC method capable of resolving the [4,3-d] core from [2,3-d] and [3,4-d] isomers.

  • Validation: Spike the reaction mixture with 1% of the unwanted isomer. If the method cannot detect it, the process is not validated.

Impurity Fate Mapping (IFM)

You must prove that upstream impurities are purged.

  • Experiment: "Spiking Study." Intentionally add 5% of the key starting material impurity (e.g., 4-chloropyrimidine analog) into the reaction.

  • Success Criteria: The final API crystallization must reject this impurity to <0.10% (ICH Q3A limits).

Thermal Hazard Assessment

Before scaling the cyclization step >1 kg:

  • Test: Differential Scanning Calorimetry (DSC).

  • Limit: If the exotherm onset is within 50°C of the boiling point of the solvent, the process is unsafe for batch processing. A semi-batch (dosing) approach must be adopted.

Part 3: Detailed Experimental Methodology

Recommended Optimized Protocol: Modified Convergent Route (Pd-Free variant for cost reduction)

Objective: Synthesis of 2,4-disubstituted pyrido[4,3-d]pyrimidin-5(6H)-one via Enamine Cyclization.

  • Reagents:

    • 4-amino-5-pyrimidinecarboxylate (1.0 equiv)

    • Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

    • Substituted Aniline (1.1 equiv)

    • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) - Green alternative to DMF.

  • Step-by-Step Protocol:

    • Step 1 (Enamine Formation): Charge reactor with 4-amino-5-pyrimidinecarboxylate and 2-MeTHF. Add DMF-DMA dropwise at 20°C.

    • IPC 1: Heat to 60°C for 2 hours. Monitor by HPLC for disappearance of starting amine (<1%).

    • Step 2 (Transamination): Add the substituted aniline directly to the vessel (telescoped process). Heat to reflux (80°C).

    • Step 3 (Cyclization): Add Potassium tert-butoxide (KOtBu, 1.5 equiv) in portions. Caution: Mild Exotherm.

    • Work-up: Cool to 20°C. Quench with 10% aqueous Citric Acid (pH 6). The product precipitates.

    • Filtration: Filter the slurry. Wash cake with water (2x) and cold Ethanol (1x).

  • Self-Validating Check:

    • The filtrate color should be dark orange (impurities), while the cake should be off-white. If the cake is yellow/orange, the washing was insufficient.

Part 4: Visualizing the Logic

Diagram 1: Synthetic Pathway Selection

This diagram contrasts the Linear vs. Convergent logic, highlighting the regioselectivity bottleneck.

G Start_Linear Start: Pyrimidine Precursor Step_Lin_1 Step 1: Condensation (High Temp) Start_Linear->Step_Lin_1 + Reagents Start_Conv Start: Pyridine Precursor Step_Conv_1 Step 1: Cross-Coupling (Pd Catalyzed) Start_Conv->Step_Conv_1 + Catalyst Inter_Lin Intermediate: Mixture of Isomers Step_Lin_1->Inter_Lin Poor Selectivity Inter_Conv Intermediate: Regio-Pure Step_Conv_1->Inter_Conv High Selectivity Purification Chromatography (Non-Scalable) Inter_Lin->Purification Isomer Removal Crystallization Direct Crystallization (Scalable) Inter_Conv->Crystallization Solvent Swap Final Target: Pyrido[4,3-d] pyrimidine Purification->Final Low Yield Crystallization->Final High Yield

Caption: Comparison of Linear (Red path) vs. Convergent (Green path) synthesis, highlighting the purification bottleneck in the linear route.

Diagram 2: Scale-Up Validation Decision Tree

A logic gate for determining if a route is ready for the manufacturing plant.

DecisionTree Start Proposed Route DSC_Check DSC Safety Check Exotherm < 100 J/g? Start->DSC_Check Regio_Check Regio-Isomer < 0.5%? DSC_Check->Regio_Check Yes (Safe) Redesign Redesign Process (Dosing/Reagents) DSC_Check->Redesign No (Hazard) Pd_Check Pd Residual < 10 ppm? Regio_Check->Pd_Check Yes Regio_Check->Redesign No (Purification Fail) Cost_Check COGS < Target? Pd_Check->Cost_Check Yes Scavenge Add Scavenger (Silica/Carbon) Pd_Check->Scavenge No Cost_Check->Redesign No (Too Expensive) Approved VALIDATED for Manufacturing Cost_Check->Approved Yes Scavenge->Pd_Check Retest

Caption: Go/No-Go Decision Tree for validating the safety, quality, and economics of the synthetic route.

References

  • Yadav, P., & Shah, K. (2022).[1][2] Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.

  • Pfizer Inc. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development.

    • Note: While discussing the [2,3-d] isomer, this paper establishes the industry standard for validating regioselectivity in fused pyrimidine synthesis.
  • Voskressensky, L. G., et al. (2006). A Novel Access to Pyrido[4,3-d]pyrimidine Scaffold via Staudinger/Intramolecular Aza-Wittig Reaction. Synlett.

  • Longdom Publishing. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs.

Sources

Safety Operating Guide

Personal protective equipment for handling 4,8-Dichloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Part 1: Executive Safety Directive

Treat 4,8-Dichloropyrido[4,3-d]pyrimidine as a High-Reactivity Electrophile.

As a Senior Application Scientist, I advise you to move beyond standard "GHS Category 2" thinking. While many Safety Data Sheets (SDS) generically classify this compound as an Irritant (Skin/Eye Cat 2), its chemical structure dictates a higher level of caution.

The Scientific Reality: This compound features two chlorine atoms on a fused bicyclic nitrogen heterocyclic scaffold. These C-Cl bonds are highly activated toward nucleophilic aromatic substitution (


).
  • Moisture Sensitivity: Upon contact with atmospheric moisture or mucosal membranes (eyes, lungs), these bonds hydrolyze, releasing Hydrogen Chloride (HCl) gas and the corresponding hydroxy-pyrimidine.

  • Biological Reactivity: The electrophilic carbons can covalently bind to biological nucleophiles (proteins/DNA), posing a risk of sensitization or severe contact dermatitis beyond simple irritation.

Standard Operating Rule: Handle strictly as a Corrosive and Moisture-Sensitive agent.

Part 2: Hazard-Based PPE Matrix

Do not rely on generic lab safety rules. Use this matrix, which is calibrated for chlorinated nitrogen heterocycles .

Body AreaRecommended PPETechnical Justification (The "Why")
Hand Protection Primary: Nitrile (Double-gloved, min 5 mil outer).Critical: Change immediately upon splash.Solution Handling: If dissolved in DCM/Chloroform, use Silver Shield (Laminate) under-gloves.Permeation Dynamics: Chlorinated heterocycles can degrade thin nitrile over time. The "Double-Glove" creates a sacrificial outer layer. If using halogenated solvents (common for this substrate), nitrile breakthrough time is <2 mins; Laminate is required [1].
Eye Protection Mandatory: Chemical Splash Goggles (Indirect Vent).Prohibited: Safety Glasses.Hydrolysis Risk: Safety glasses allow gas bypass. If the powder contacts the eye, in-situ hydrolysis generates HCl, causing immediate, severe corneal opacity. Goggles provide the necessary gas-tight seal [2].
Respiratory Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (Spill): Full-face respirator with Multi-Gas (Acid Gas/Organic Vapor) cartridges.Aerosol Toxicity: The solid is often electrostatic. Inhalation of dust leads to rapid hydrolysis in the bronchial tract, causing chemical pneumonitis. Standard N95s do not protect against the acid gas byproduct [3].
Body Defense Standard: Lab coat (buttoned, cotton/poly blend).High-Risk: Tyvek® sleeves or apron during scale-up (>5g).Particulate Migration: Light powders migrate to cuffs. Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure.

Part 3: PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the reagent.

PPE_Logic Start Handling this compound State_Check Determine Physical State Start->State_Check Solid_Handling Solid / Powder Form State_Check->Solid_Handling Weighing / Transfer Solution_Handling Solution Phase State_Check->Solution_Handling Reaction / Extraction Solid_Risks Risk: Dust Inhalation & Hydrolysis (HCl gen) Solid_Handling->Solid_Risks Sol_Risks Risk: Skin Absorption via Solvent Carrier Solution_Handling->Sol_Risks Solid_PPE PPE Protocol A: - Fume Hood (Sash <18") - Goggles (Splash) - Double Nitrile Gloves - Anti-static Spatula Solid_Risks->Solid_PPE Sol_PPE PPE Protocol B: - Fume Hood - Goggles + Face Shield (if >100mL) - Laminate (Silver Shield) Liners - Nitrile Outer Gloves Sol_Risks->Sol_PPE

Figure 1: Decision logic for PPE selection based on physical state and associated mechanistic risks.

Part 4: Operational Protocols (Step-by-Step)

These protocols are designed to be self-validating : if you cannot perform a step (e.g., humidity is too high), the system forces a stop.

Protocol A: Weighing & Transfer (Solid State)

Goal: Prevent hydrolysis and electrostatic dispersion.

  • Environmental Check: Verify lab humidity is <50%. High humidity accelerates degradation and HCl release.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood before opening the container. Causality: Chlorinated heterocycles are often fluffy, electrostatic solids that "jump" onto gloves.

  • The "Double-Containment" Weighing:

    • Tare a vial with its cap on inside the balance.

    • Open the reagent container only inside the fume hood.

    • Transfer solid to the tared vial. Cap the vial immediately.

    • Wipe the exterior of the vial with a dry Kimwipe before removing from the hood.

  • Decontamination: Wipe the spatula immediately with a tissue soaked in 1M NaOH (neutralizes the residue) before washing with water.

Protocol B: Reaction Setup & Quenching

Goal: Manage the exotherm.

  • Inerting: Purge the reaction vessel with Nitrogen/Argon before adding the solid. Reason: Excludes moisture, preventing side-reaction hydrolysis.

  • Solvent Choice: Avoid protic solvents (alcohols) unless intended as reactants. Use dry DCM, THF, or DMF.

  • Quenching (The Danger Zone):

    • Never add water directly to the reaction mixture if unreacted starting material remains.

    • Procedure: Cool to 0°C. Add a dilute alkaline solution (e.g., Sat. NaHCO3) dropwise.

    • Mechanism:[1] The bicarbonate neutralizes the HCl generated instantly upon hydrolysis, preventing an acid-catalyzed runaway or gas evolution spike [4].

Part 5: Emergency Response & Disposal

Spill Response Workflow

If >500mg is spilled outside the hood:

  • Evacuate the immediate area (HCl gas risk).

  • Don PPE: Full-face respirator (Acid Gas cartridge), double nitrile gloves, Tyvek suit.

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or dry lime. This converts the hydrolyzing acid into harmless salts.

  • Collect: Sweep up the powder (do not use a vacuum cleaner) and place in a hazardous waste container labeled "Acidic Organic Solids."

Disposal Strategy
  • Aqueous Waste: Must be adjusted to pH 10–11 with NaOH to ensure full hydrolysis of the active electrophile before disposal.

  • Solid Waste: Pack in separate drums for "Halogenated Organics." Do not mix with strong oxidizers (e.g., Nitric acid waste) as this can generate Chlorine gas (

    
    ) [5].
    

References

  • Ansell Chemical Resistance Guide. (2024). Permeation breakthrough times for chlorinated solvents and nitrile/laminate gloves.Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Link

  • PubChem. (n.d.). Compound Summary: Chlorinated Pyrimidine Derivatives - Safety and Hazards. National Library of Medicine. Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical. (Standard reference for quenching reactive halides).
  • U.S. EPA. (2023). Hazardous Waste Management: Segregation of Incompatible Waste.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.